NucPE1
Description
Structure
2D Structure
Properties
IUPAC Name |
3'-(ethylamino)-2'-methyl-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDUBPWQBBRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nuclear Peroxy Emerald 1 (NucPE1): A Technical Guide to a Novel Nuclear-Localized Hydrogen Peroxide Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are crucial signaling molecules and mediators of oxidative stress.[1] Their precise subcellular localization plays a pivotal role in determining their physiological or pathological effects.[1][2] This document provides a comprehensive technical overview of Nuclear Peroxy Emerald 1 (NucPE1), a first-in-class fluorescent probe that selectively accumulates in the cell nucleus without the need for appended targeting moieties.[1][3] this compound allows for the real-time visualization and quantification of H₂O₂ fluxes within this critical organelle, offering new avenues for research in aging, cancer biology, and neurodegenerative diseases. We present detailed information on its discovery, synthesis, mechanism of action, and experimental protocols for its application in cell culture and in vivo models.
Discovery and Rationale
The study of nuclear H₂O₂ has been hampered by a lack of tools to measure its localized accumulation in living systems. While several fluorescent probes for H₂O₂ existed, none demonstrated inherent nuclear localization. The discovery of this compound was a serendipitous finding during a systematic screening of rhodol platforms aimed at developing a broader color palette of H₂O₂ indicators. A novel boronate derivative was identified that, unlike its predecessors, specifically accumulated in the nuclei of live mammalian cells. This unique property allows this compound to address the critical need for a chemical tool to interrogate ROS fluxes within the sensitive nuclear environment.
Synthesis and Mechanism of Action
The synthesis of this compound is a multi-step process. It begins with the condensation of 3-ethylamino-p-cresol and 2-(2,4-dihydroxybenzoyl)benzoic acid in trifluoroacetic acid to produce a rhodol intermediate. This is followed by treatment with N-phenyl bis(trifluoromethanesulfonamide) to yield a triflate.
This compound's detection mechanism is based on the H₂O₂-mediated conversion of an arylboronate to a phenol. In its native state, this compound exhibits two major visible region absorptions and a weak emission. Upon reaction with H₂O₂, this compound is converted to a highly fluorescent fluorophore, resulting in a significant increase in emission intensity. This ratiometric response allows for the sensitive and selective detection of nuclear H₂O₂.
Caption: Synthetic pathway of Nuclear Peroxy Emerald 1 (this compound).
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | This compound (Pre-reaction) | This compound (Post-reaction with H₂O₂) |
| Absorption (λabs) | 468 nm, 490 nm | 505 nm |
| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹, 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |
| Emission (λem) | 530 nm | 530 nm |
| Quantum Yield (Φ) | 0.117 | 0.626 |
Table 2: In Vitro and In Vivo Application Parameters
| Parameter | Value |
| Cell Loading Concentration | 1-10 µM |
| Incubation Time | 15-45 minutes |
| Excitation Wavelength | 488 nm or 514 nm (Argon laser) |
| Emission Collection | ~520 nm or 522-554 nm |
| In Vivo Model Organism | Caenorhabditis elegans |
| Stock Solution Storage | -20°C or -80°C, protected from light |
Experimental Protocols
Preparation of this compound Staining Solution
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 5-10 mM.
-
Storage: Aliquot the unused stock solution and store it in the dark at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution with a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final working concentration of 1-10 µM.
Staining Protocol for Adherent Cells
-
Cell Plating: Plate cells on a suitable imaging dish or plate the day before the experiment.
-
Drug Treatment (if applicable): Treat cells with the experimental compounds as required by your protocol.
-
Washing: Wash the cells 2-3 times with PBS.
-
Incubation: Add the pre-warmed this compound working solution to the cells and incubate at 37°C in the dark for 15-30 minutes. The optimal incubation time may vary between cell types.
-
Final Wash: Wash the cells 2-3 times with PBS for 5 minutes each.
-
Imaging: Cover the cells with pre-warmed serum-free medium or PBS to keep them moist during imaging.
Staining Protocol for Suspension Cells
-
Cell Collection: Centrifuge the suspended cells at 1000g for 3-5 minutes at 4°C and discard the supernatant.
-
Washing: Wash the cell pellet twice with PBS for 5 minutes each.
-
Resuspension and Incubation: Resuspend approximately 1x10⁶ cells in 0.5-1 mL of the this compound working solution and incubate at 37°C in the dark for 15-30 minutes.
-
Fluorescence Detection: Analyze the stained cells using confocal microscopy or flow cytometry.
Signaling Pathway and Applications
This compound has been instrumental in elucidating the role of nuclear H₂O₂ in various biological processes, particularly in the context of aging and oxidative stress. One significant application has been in studying the sirtuin-mediated oxidative stress response. In vivo imaging with this compound in C. elegans revealed that overexpression of the longevity-promoting protein sir-2.1 leads to a reduction in nuclear H₂O₂ levels. This suggests a direct link between sirtuin activity and the regulation of nuclear ROS pools.
Caption: Logical relationship of this compound in studying sirtuin pathways.
Conclusion
Nuclear Peroxy Emerald 1 is a powerful and unique tool for the specific detection of hydrogen peroxide within the cell nucleus. Its inherent nuclear localization and sensitive fluorescent response provide researchers with a reliable method to investigate the intricate roles of nuclear ROS in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology Approaches to Uncovering Nuclear ROS Control - PMC [pmc.ncbi.nlm.nih.gov]
NucPE1: A Technical Guide to Spectral Properties and Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within the cellular nucleus.[1][2] Its ability to selectively accumulate in the nuclei of various mammalian cell lines and whole organisms like C. elegans without a specific targeting moiety makes it a valuable tool for investigating oxidative stress responses.[1][3][4] This guide provides a detailed overview of this compound's spectral characteristics, fluorescence quantum yield, and the experimental protocols for its application.
Core Spectral and Photophysical Properties
The functionality of this compound as a probe is based on a significant change in its fluorescence upon reaction with H₂O₂. In its native state, this compound exhibits weak fluorescence. However, upon reacting with H₂O₂, it is converted to a highly fluorescent product, referred to as fluorophore 1, leading to a substantial increase in the emission signal.
The key photophysical parameters of this compound before and after reaction with hydrogen peroxide are summarized below. These characteristics were evaluated in aqueous media buffered to a physiological pH of 7 (20 mM HEPES).
Data Presentation: Photophysical Characteristics of this compound
| Property | This compound (Unreacted State) | This compound + H₂O₂ (Product: Fluorophore 1) |
| Absorption Maxima (λ_abs) | 468 nm 490 nm | 505 nm |
| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ (at 468 nm) 26,000 M⁻¹cm⁻¹ (at 490 nm) | 19,100 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | 530 nm | 530 nm |
| Fluorescence Quantum Yield (Φ) | 0.117 | 0.626 |
Signaling Pathway and Detection Mechanism
The detection of H₂O₂ by this compound is based on the hydrogen peroxide-mediated conversion of an arylboronate to a phenol. This chemical reaction transforms the weakly fluorescent this compound probe into the highly emissive fluorophore 1, resulting in a significant turn-on fluorescence response.
Caption: Mechanism of this compound activation by hydrogen peroxide.
Experimental Protocols
This section details the methodologies for utilizing this compound in research applications, from solution preparation to cellular imaging and analysis.
Preparation of this compound Solutions
-
Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution with a concentration in the range of 5-10 mM.
-
Storage: Unused stock solution should be divided into aliquots and stored in the dark at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C for up to 6 months is recommended.
-
Working Solution: On the day of the experiment, dilute the stock solution with a suitable buffer such as serum-free medium, phosphate-buffered saline (PBS), or HEPES-buffered saline solution (HBSS) to a final working concentration of 1-10 µM.
Cell Staining and Incubation
The following protocols are provided as a general guide and may require optimization based on the specific cell type and experimental conditions.
For Adherent Cells:
-
Plate cells the day before the experiment.
-
Treat the cells with the desired experimental drugs or conditions.
-
Wash the cells 2-3 times with PBS.
-
Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with PBS, for 5 minutes each time.
-
Keep the cells in pre-warmed, serum-free medium or PBS for imaging.
For Suspension Cells:
-
Centrifuge the cell suspension at 1000g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS for 5 minutes each time.
-
Resuspend approximately 1x10⁶ cells in 0.5-1 mL of the this compound working solution.
-
Incubate at 37°C in the dark for 15-30 minutes.
Fluorescence Imaging and Analysis
-
Confocal Microscopy: Live imaging of this compound can be performed using an argon laser for excitation.
-
Excitation Wavelength: 488 nm or 514 nm.
-
Emission Collection: Collected using a META detector at approximately 520 nm or in a range between 522-554 nm.
-
-
Image Analysis: Image processing can be carried out using software such as ImageJ. The mean fluorescence intensity is typically measured to quantify the signal. Background fluorescence from an area without cells should be measured and subtracted.
-
Flow Cytometry: this compound is also suitable for analyzing nuclear H₂O₂ levels via flow cytometry. After staining, cells are analyzed using the appropriate channels for green fluorescence.
Experimental Workflow for Spectral Characterization
The following diagram outlines the typical workflow for determining the spectral properties of this compound.
Caption: Workflow for in vitro spectral analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Applications of NucPE1 in Oxidative Stress Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Hydrogen peroxide (H₂O₂) is a major, relatively stable ROS that acts as a second messenger in various signaling pathways.[2] Its subcellular localization is crucial to its function, with nuclear H₂O₂ having direct implications for genomic stability and the regulation of gene expression.
This technical guide focuses on the applications of Nuclear Peroxy Emerald 1 (NucPE1), a novel fluorescent probe for the specific detection of hydrogen peroxide within the cell nucleus.[2][3] this compound offers researchers a powerful tool to investigate the nuanced roles of nuclear H₂O₂ in oxidative stress-related signaling pathways, providing valuable insights for basic research and drug development.[1]
Core Principles of this compound
This compound is a cell-permeable, small molecule fluorescent probe that selectively accumulates in the nucleus of living cells without the need for a nuclear localization signal. Its mechanism of action is based on the H₂O₂-mediated oxidation of a boronate group, which results in a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive and specific detection of nuclear H₂O₂ fluxes.
Quantitative Data of this compound
The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and data interpretation.
Table 1: Spectral Properties of this compound
| Property | Before H₂O₂ Reaction | After H₂O₂ Reaction |
| Maximum Absorption (λabs) | 468 nm and 490 nm | 505 nm |
| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ and 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |
| Maximum Emission (λem) | 530 nm | 530 nm |
| Quantum Yield (Φ) | 0.117 | 0.626 |
Table 2: Kinetic and Application Data for this compound
| Parameter | Value |
| Observed Rate Constant (k) for H₂O₂ reaction | 8.2 × 10⁻³ s⁻¹ (pseudo-first-order) |
| Working Concentration (in vitro) | 5 µM |
| Working Concentration (cell culture) | 5-10 µM |
| Working Concentration (in vivo, C. elegans) | 50 µM |
| Excitation Wavelength (Confocal Microscopy) | 488 nm or 514 nm |
| Emission Collection (Confocal Microscopy) | ~520 nm or 522-554 nm |
Key Applications in Oxidative Stress Research
This compound is a versatile tool for investigating the role of nuclear H₂O₂ in a variety of cellular processes related to oxidative stress.
Monitoring Nuclear H₂O₂ Dynamics in Real-Time
This compound allows for the direct visualization and quantification of changes in nuclear H₂O₂ levels in response to various stimuli, including pro-oxidants, antioxidants, and drug candidates. This enables researchers to study the kinetics of nuclear ROS production and clearance with high spatial resolution.
Investigating the Sirtuin-Mediated Stress Response
Studies have successfully employed this compound to explore the link between the longevity-promoting protein Sir-2.1 (a sirtuin) and the regulation of nuclear ROS. In C. elegans, overexpression of Sir-2.1 was shown to correlate with reduced basal levels of nuclear H₂O₂ and a blunted response to exogenous H₂O₂, as measured by this compound fluorescence. This application highlights this compound's utility in studying the mechanisms of aging and longevity.
Elucidating the Role of Nuclear H₂O₂ in Nrf2-ARE Pathway Activation
The Keap1-Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of cytoprotective genes. Given that H₂O₂ is a known activator of this pathway, this compound is an ideal tool to investigate the specific role of nuclear H₂O₂ in initiating Nrf2 nuclear translocation and subsequent gene activation. Researchers can use this compound to correlate the timing and magnitude of nuclear H₂O₂ accumulation with the dynamics of Nrf2 nuclear import.
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
This protocol provides a general procedure for staining adherent mammalian cells with this compound to visualize nuclear hydrogen peroxide.
-
Cell Plating: Plate adherent cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) the day before the experiment to allow for attachment and recovery.
-
Drug/Treatment Incubation: Treat cells with the experimental compounds (e.g., pro-oxidants, antioxidants, drug candidates) for the desired duration.
-
Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS).
-
This compound Staining:
-
Prepare a 1-10 µM this compound working solution in a suitable buffer (e.g., serum-free medium, Hank's Balanced Salt Solution (HBSS), or PBS) from a 5-10 mM DMSO stock solution.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate at 37°C in the dark for 15-30 minutes. The optimal incubation time may vary between cell types.
-
-
Post-Staining Wash: Wash the cells 2-3 times with PBS for 5 minutes each to remove excess probe.
-
Imaging:
-
Add pre-warmed serum-free medium or PBS to the cells to keep them moist during imaging.
-
Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm or 514 nm) and emission collection (~520 nm or 522-554 nm).
-
For co-localization studies, a nuclear counterstain such as Hoechst 33342 can be co-incubated with this compound.
-
Protocol 2: Investigating Nrf2 Activation with this compound
This protocol outlines a workflow for correlating nuclear H₂O₂ levels with the nuclear translocation of Nrf2.
-
Cell Culture and Treatment: Culture cells of interest and treat with a known Nrf2 activator (e.g., sulforaphane) or a test compound. Include a vehicle control and a positive control for oxidative stress (e.g., a low concentration of H₂O₂).
-
This compound Staining: At various time points after treatment, stain a subset of cells with this compound according to Protocol 1.
-
Immunofluorescence for Nrf2:
-
Fix the remaining cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647).
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images of this compound fluorescence and Nrf2 immunofluorescence using a confocal microscope.
-
Quantify the mean fluorescence intensity of this compound within the nucleus.
-
Quantify the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence intensity to determine the extent of nuclear translocation.
-
Correlate the changes in nuclear H₂O₂ (this compound signal) with the kinetics of Nrf2 nuclear translocation.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Oxidative stress-induced activation of the Nrf2-ARE pathway.
Experimental Workflow Diagram
Caption: Workflow for correlating nuclear H₂O₂ with Nrf2 translocation.
Conclusion
This compound represents a significant advancement in the study of oxidative stress, providing a means to specifically interrogate the role of hydrogen peroxide within the cell nucleus. Its application in diverse biological models, from cultured cells to whole organisms, has already yielded valuable insights into the mechanisms of sirtuin-mediated stress responses. The potential for this compound to further unravel the complexities of other redox-sensitive signaling pathways, such as the Nrf2-ARE system, makes it an indispensable tool for researchers and drug development professionals. By enabling the precise measurement of nuclear H₂O₂, this compound will undoubtedly contribute to a deeper understanding of oxidative stress in health and disease, and aid in the development of novel therapeutic strategies.
References
NucPE1: A Technical Guide for Interrogating Sirtuin-Mediated Nuclear Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nuclear Peroxy Emerald 1 (NucPE1), a powerful fluorescent probe for the real-time monitoring of nuclear hydrogen peroxide (H₂O₂). We will explore its mechanism, detail its application in studying sirtuin-mediated responses to oxidative stress, and provide comprehensive experimental protocols and data interpretation guidelines.
Introduction to this compound and Sirtuin-Mediated Oxidative Stress
Hydrogen peroxide is a key reactive oxygen species (ROS) that acts as a second messenger in various signaling pathways but can also induce significant oxidative damage, particularly to nuclear DNA.[1][2] Sirtuins, a class of NAD⁺-dependent deacetylases, are critical regulators of cellular stress responses, metabolism, and aging.[3][4] Notably, sirtuins, such as SIRT1 and its homolog sir-2.1 in C. elegans, have been shown to modulate the cellular response to oxidative stress.[1]
This compound is a fluorescent probe specifically designed to accumulate in the cell nucleus, enabling the selective measurement of nuclear H₂O₂ fluxes. Its unique properties make it an invaluable tool for investigating the intricate relationship between sirtuin activity and the regulation of nuclear ROS levels, offering insights into aging and age-related diseases.
This compound: Mechanism of Action and Spectral Properties
This compound is designed to react with H₂O₂ in a highly selective manner, leading to a significant increase in its fluorescence emission. This reaction involves the oxidation of a boronate group, which unmasks the fluorescent reporter.
The key spectral properties of this compound before and after reaction with H₂O₂ are summarized below, highlighting the robust fluorescence enhancement that allows for sensitive detection of nuclear H₂O₂.
| Property | This compound (Unreacted) | This compound-H₂O₂ Product (Oxidized) |
| Maximum Absorption (λabs) | 468 nm (ε=27,300 M⁻¹cm⁻¹) & 490 nm (ε=26,000 M⁻¹cm⁻¹) | 505 nm (ε=19,100 M⁻¹cm⁻¹) |
| Maximum Emission (λem) | 530 nm | 530 nm |
| Quantum Yield (Φ) | 0.117 | 0.626 |
Table 1: Spectral properties of this compound before and after reaction with H₂O₂.
The workflow for utilizing this compound to measure nuclear H₂O₂ is a multi-step process involving probe loading, imaging, and data analysis.
Experimental Protocols
Detailed protocols for both in vitro and in vivo applications of this compound are provided below. These should be adapted to specific experimental needs.
In Vitro Staining Protocol for Mammalian Cells
This protocol outlines the steps for staining adherent or suspension mammalian cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Experimental cells (adherent or suspension)
Stock Solution Preparation:
-
Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-10 µM in a suitable buffer such as serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.
Staining Procedure:
-
For adherent cells, plate them the day before the experiment. For suspension cells, they can be used directly.
-
Treat the cells with the desired experimental compounds (e.g., sirtuin activators/inhibitors, oxidative stressors).
-
Wash the cells 2-3 times with PBS.
-
Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
After incubation, wash the cells 2-3 times with PBS for 5 minutes each.
-
Cover the cells with pre-warmed, serum-free medium or PBS for imaging.
Imaging:
-
Live-cell imaging can be performed using an excitation wavelength of approximately 488 nm and collecting the emission at around 520 nm.
-
For co-localization studies, a nuclear counterstain like Hoechst 33342 can be used.
In Vivo Staining Protocol for C. elegans
This protocol is adapted from the original study demonstrating the use of this compound in a whole organism.
Materials:
-
This compound
-
Hoechst 33342 (for nuclear co-localization)
-
M9 buffer
-
C. elegans (wild-type and experimental strains, e.g., sir-2.1 overexpressors)
Staining Procedure:
-
Prepare a loading solution containing 50 µM this compound and 150 µM Hoechst 33342 in M9 buffer.
-
Incubate the worms in the loading solution for 8 hours.
-
After incubation, transfer the worms to a fresh plate to recover.
-
For oxidative stress induction, treat the worms with a stressor such as 10 mM H₂O₂ for 30 minutes.
Imaging:
-
Mount the worms on an agar pad for imaging.
-
Acquire fluorescence images using appropriate filter sets for this compound and Hoechst 33342.
Sirtuin-Mediated Regulation of Nuclear H₂O₂
The interplay between sirtuins and oxidative stress is complex. Sirtuins can enhance the cellular defense against oxidative stress, while high levels of oxidative stress can, in turn, inhibit sirtuin activity. This compound is a key tool to dissect this relationship within the nuclear compartment.
Studies using this compound in C. elegans have provided direct evidence for the role of sirtuins in regulating nuclear H₂O₂. Worms overexpressing sir-2.1, a homolog of SIRT1, exhibit lower basal levels of nuclear H₂O₂ and are more resistant to exogenous oxidative stress.
| Strain | Condition | Relative this compound Fluorescence (Arbitrary Units) | Reference |
| Wild-type (N2) | Basal | ~1.0 | |
| sir-2.1 O/E | Basal | Lower than wild-type | |
| Wild-type (N2) | + 10 mM H₂O₂ | Significant increase | |
| sir-2.1 O/E | + 10 mM H₂O₂ | Lower increase compared to wild-type |
Table 2: Summary of in vivo this compound fluorescence data in C. elegans, demonstrating the effect of sir-2.1 overexpression on nuclear H₂O₂ levels.
Data Analysis and Interpretation
Image Analysis Steps:
-
Background Subtraction: Measure the mean fluorescence intensity of a region of interest (ROI) outside the cells to determine the background signal.
-
Thresholding: Use the background value to set a threshold for the images to specifically select the this compound signal within the nuclei.
-
Quantification: Measure the mean fluorescence intensity of the thresholded nuclear signal for each cell or organism.
-
Normalization: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in nuclear H₂O₂ levels.
An increase in this compound fluorescence intensity is directly proportional to an increase in the concentration of nuclear H₂O₂. When studying sirtuins, a decrease in this compound signal upon treatment with a sirtuin activator would suggest that the sirtuin's activity leads to a reduction in nuclear oxidative stress.
Conclusion
This compound is a highly effective and specific tool for the quantification of nuclear hydrogen peroxide. Its application has been instrumental in elucidating the role of sirtuins in mitigating oxidative stress within the nucleus. This technical guide provides the necessary framework for researchers to employ this compound in their studies, paving the way for further discoveries in the fields of aging, neurodegeneration, and cancer, where sirtuins and oxidative stress are key players.
References
- 1. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of nuclear sirtuins: molecular mechanisms and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Role of NucPE1 in Understanding Nuclear ROS Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are no longer viewed solely as toxic byproducts of cellular metabolism. It is now understood that they play crucial roles as signaling molecules in a variety of cellular processes. The nucleus, as the repository of the cell's genetic material, is a critical site for ROS signaling, where they can influence gene expression, DNA repair, and cell cycle progression. However, dysregulation of nuclear ROS homeostasis is also linked to DNA damage, genomic instability, and cellular senescence. A key challenge in studying these processes has been the lack of tools to specifically measure ROS within the nuclear compartment in living cells and organisms. Nuclear Peroxy Emerald 1 (NucPE1) is a fluorescent probe developed to address this need, enabling the selective detection and quantification of hydrogen peroxide (H₂O₂) within the nucleus. This technical guide provides a comprehensive overview of this compound, its applications in understanding nuclear ROS homeostasis, and detailed protocols for its use.
Core Principles of this compound
This compound is a chemically synthesized small molecule probe designed to selectively accumulate in the cell nucleus without the need for a genetic tag or targeting sequence.[1][2] Its mechanism of action is based on a reaction with H₂O₂, which triggers a significant increase in its fluorescence emission. This property allows for the real-time visualization and measurement of changes in nuclear H₂O₂ concentrations in response to various stimuli or genetic modifications.
The key features of this compound include:
-
Nuclear Localization: this compound passively accumulates in the nuclei of a wide range of mammalian cell lines and has been successfully used in whole organisms like Caenorhabditis elegans and zebrafish.[2][3][4]
-
Specificity for H₂O₂: The probe exhibits a selective response to hydrogen peroxide over other reactive oxygen and nitrogen species.
-
Fluorescence Response: In the absence of H₂O₂, this compound has a weak fluorescence emission. Upon reaction with H₂O₂, it is converted to a highly fluorescent product, enabling a high signal-to-noise ratio for detection.
Quantitative Data Summary
The spectral properties of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for microscopy and flow cytometry. The following table summarizes the key quantitative parameters of this compound before and after its reaction with H₂O₂.
| Property | This compound (pre-reaction) | This compound (post-reaction with H₂O₂) |
| Absorption Maxima (λabs) | 468 nm and 490 nm | 505 nm |
| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ and 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 530 nm | 530 nm |
| Quantum Yield (Φ) | 0.117 | 0.626 |
Data compiled from multiple sources.
Experimental Protocols
Preparation of this compound Staining Solutions
a. Stock Solution (5-10 mM):
-
Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in the dark at -20°C or -80°C for long-term storage (up to 6 months at -80°C).
b. Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer such as serum-free cell culture medium, phosphate-buffered saline (PBS), or Hanks' Balanced Salt Solution (HBSS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
-
Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight or until they reach the desired confluency.
-
Induce the desired experimental treatment (e.g., drug exposure, oxidative stress).
-
Wash the cells 2-3 times with warm PBS to remove any residual medium.
-
Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. The optimal incubation time should be determined for each cell line.
-
After incubation, wash the cells 2-3 times with warm PBS (5 minutes per wash) to remove any excess probe.
-
Add pre-warmed, serum-free medium or PBS to the cells to keep them hydrated during imaging.
-
Proceed immediately to fluorescence microscopy or flow cytometry.
Staining Protocol for Suspension Cells
-
Treat the suspension cells with the experimental drug or stimulus in culture.
-
Harvest the cells by centrifugation at 1000g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, with a centrifugation step after each wash.
-
Resuspend the cells in the pre-warmed this compound working solution and incubate for 15-45 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells, discard the supernatant, and wash 2-3 times with warm PBS.
-
Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or for imaging on a glass slide.
Fluorescence Imaging and Analysis
a. Fluorescence Microscopy:
-
Excitation: Use a 488 nm or 514 nm laser line for excitation.
-
Emission: Collect the emission signal around 520-554 nm.
-
Image Analysis: Use software such as ImageJ to quantify the mean fluorescence intensity within the nucleus. The nucleus can be co-stained with a DNA dye like Hoechst 33342 (excitation ~780 nm two-photon, emission 436-501 nm) to create a nuclear mask for accurate quantification.
b. Flow Cytometry:
-
Acquire the this compound signal using the appropriate channels (e.g., FITC channel).
-
The this compound signal can also be used to analyze the cell cycle due to its interaction with DNA.
Signaling Pathways and Experimental Workflows
Investigating the Role of Sirtuins in Nuclear ROS Homeostasis
This compound has been instrumental in elucidating the connection between sirtuins, a class of NAD-dependent deacetylases, and the regulation of nuclear ROS. Studies in C. elegans have shown that overexpression of the sirtuin sir-2.1 leads to a reduction in basal nuclear H₂O₂ levels and a blunted response to exogenous oxidative stress. This suggests that sirtuins play a role in promoting longevity by enhancing the cell's capacity to manage nuclear ROS.
Caption: Sir-2.1's role in nuclear ROS regulation and longevity.
General Experimental Workflow Using this compound
The following diagram illustrates a typical workflow for using this compound to investigate the impact of a gene or compound on nuclear H₂O₂ levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NucPE1: A Technical Guide for Investigating the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of our genome is under constant threat from both endogenous and exogenous sources of DNA damage. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are major contributors to this damage, leading to lesions that, if left unrepaired, can result in mutations, genomic instability, and cellular demise. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is too severe, can trigger apoptosis. Understanding the intricacies of the DDR is paramount for research in cancer biology, neurodegenerative diseases, and aging, as well as for the development of novel therapeutics.
Nuclear Peroxy Emerald 1 (NucPE1) is a powerful tool for investigating the DDR, specifically the events initiated by oxidative stress. It is a fluorescent probe that selectively accumulates in the cell nucleus and exhibits a marked increase in fluorescence upon reaction with H₂O₂.[1] This property allows for the real-time visualization and quantification of nuclear H₂O₂, a key signaling molecule in the oxidative stress response and an initiator of DNA damage. This technical guide provides an in-depth overview of this compound, its application in DDR studies, detailed experimental protocols, and data interpretation strategies.
Mechanism of Action and Spectral Properties
This compound is a boronate-based probe. The boronate group acts as a quenching moiety, suppressing the fluorescence of the emerald fluorophore. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent fluorophore.[1] This "turn-on" mechanism provides a high signal-to-noise ratio for detecting nuclear H₂O₂.
Spectral Data
The following table summarizes the key spectral properties of this compound before and after its reaction with H₂O₂.
| Probe State | Absorption (λabs) | Molar Extinction Coefficient (ε) | Emission (λem) | Quantum Yield (Φ) |
| This compound (unreacted) | 468 nm, 490 nm | 27,300 M⁻¹cm⁻¹, 26,000 M⁻¹cm⁻¹ | 530 nm | 0.117 |
| This compound (reacted with H₂O₂) | 505 nm | 19,100 M⁻¹cm⁻¹ | 530 nm | 0.626 |
Data compiled from Dickinson BC, et al. Chem Biol. 2011.[1]
Data Presentation: Correlating this compound Fluorescence with DNA Damage
While this compound directly measures nuclear H₂O₂, a key initiator of oxidative DNA damage, a direct quantitative correlation between this compound fluorescence intensity and specific DNA damage markers in a single study is not yet extensively documented in the available literature. However, the established link between H₂O₂ and the formation of DNA lesions allows for a logical and experimentally verifiable correlation. Researchers can generate such correlative data by performing parallel experiments measuring this compound fluorescence and quantifying DNA damage using established assays.
The following table provides a template for how such quantitative data could be structured. It is hypothesized that increasing concentrations of an H₂O₂-inducing agent would lead to a dose-dependent increase in both this compound fluorescence and markers of DNA damage.
| Treatment (H₂O₂-inducing agent) | Mean this compound Fluorescence Intensity (Arbitrary Units) | Average Number of γH2AX Foci per Nucleus | Percentage of DNA in Comet Tail |
| Control (Vehicle) | Baseline | < 1 | < 5% |
| Treatment 1 (Low Dose) | > Baseline | > 1 | > 5% |
| Treatment 2 (Medium Dose) | >> Baseline | >> 1 | >> 5% |
| Treatment 3 (High Dose) | >>> Baseline | >>> 1 | >>> 5% |
This is a template table. Actual values would need to be determined experimentally.
Experimental Protocols
Measurement of Nuclear H₂O₂ using this compound
This protocol describes the use of this compound for the detection of nuclear H₂O₂ in mammalian cells using fluorescence microscopy and flow cytometry.
Materials:
-
This compound (stock solution typically 5-10 mM in DMSO)
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear co-localization)
-
H₂O₂ or other agent to induce oxidative stress
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (for microscopy) or in a multi-well plate (for flow cytometry) and allow them to adhere overnight.
-
This compound Loading:
-
Prepare a working solution of this compound at a final concentration of 10 µM in serum-free medium or PBS.
-
If co-staining for nuclear localization, add Hoechst 33342 at a final concentration of 1 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution (with Hoechst, if applicable) to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentration of H₂O₂ or other stress-inducing agent.
-
Incubate for the desired period (e.g., 30 minutes to 1 hour).
-
-
Imaging and Analysis:
-
Fluorescence Microscopy:
-
Wash the cells once with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope.
-
This compound Excitation/Emission: ~490 nm / ~530 nm
-
Hoechst 33342 Excitation/Emission: ~350 nm / ~461 nm
-
Quantify the mean fluorescence intensity of this compound within the nucleus (defined by the Hoechst signal) using image analysis software such as ImageJ or CellProfiler.
-
-
Flow Cytometry:
-
Wash the cells once with PBS.
-
Trypsinize and collect the cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer, detecting the this compound signal in the appropriate channel (e.g., FITC).
-
-
Co-staining of this compound and γH2AX for Simultaneous Detection of Nuclear H₂O₂ and DNA Double-Strand Breaks
This protocol provides a method for the sequential staining of live cells with this compound followed by immunofluorescence for the DNA damage marker γH2AX.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (phospho S139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated)
Procedure:
-
This compound Staining and Treatment: Follow steps 1-3 from Protocol 1.
-
Fixation:
-
After the treatment period, remove the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the cells using a confocal microscope.
-
Quantify the this compound fluorescence intensity and the number of γH2AX foci within the nucleus.
-
Mandatory Visualizations
Signaling Pathway
Caption: H₂O₂-Induced DNA Damage Response Pathway.
Experimental Workflow
Caption: Experimental workflow for using this compound in DDR studies.
Logical Relationship
Caption: Logical relationship of this compound signal and DDR.
Conclusion
This compound is a valuable and specific tool for the real-time detection of nuclear H₂O₂, a critical mediator of oxidative stress and a potent inducer of DNA damage. By enabling the visualization and quantification of this key upstream event, this compound provides researchers with a powerful method to investigate the initial stages of the oxidative DNA damage response. When combined with established downstream markers of DNA damage, such as γH2AX, this compound can be used to build a more complete picture of the cellular response to oxidative insults. The protocols and conceptual frameworks provided in this guide are intended to facilitate the integration of this compound into studies aimed at unraveling the complexities of the DNA damage response, with potential applications in basic research and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for NucPE1 Staining in Live Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the nucleus of live mammalian cells.[1][2][3][4] This probe exhibits a significant increase in fluorescence intensity upon reaction with H₂O₂, enabling the visualization and quantification of nuclear H₂O₂ levels.[1] this compound is cell-permeant and localizes to the cell nucleus, making it a valuable tool for studying nuclear oxidative stress and redox signaling in real-time. Its application extends to various research areas, including the investigation of DNA damage responses, sirtuin-mediated oxidative stress responses, and cellular aging.
Mechanism of Action
This compound's functionality is based on a chemical reaction with hydrogen peroxide. In its native state, this compound has low fluorescence. Upon reacting with H₂O₂, it is converted to a highly fluorescent form. This reaction allows for the sensitive detection of H₂O₂ fluxes specifically within the nuclear compartment. While the precise mechanism of its nuclear localization is still under investigation, it is thought to be related to its interaction with DNA.
Caption: Mechanism of this compound action in live cells.
Data Presentation
| Parameter | Value | Reference |
| Probe Name | This compound (Nuclear Peroxy Emerald 1) | |
| Target Analyte | Hydrogen Peroxide (H₂O₂) | |
| Cellular Localization | Nucleus | |
| Excitation Wavelength (post-reaction) | ~505 nm | |
| Emission Wavelength (post-reaction) | ~530 nm | |
| Recommended Working Concentration | 10 µM | |
| Recommended Incubation Time | 45 minutes | |
| Excitation Laser (for imaging) | 488 nm (Argon laser) | |
| Emission Collection (for imaging) | ~520 nm | |
| Stock Solution Solvent | DMSO | |
| Stock Solution Storage | -20°C or -80°C, protected from light |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (5-10 mM): Dissolve the this compound powder in high-quality, anhydrous DMSO to make a 5-10 mM stock solution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Protocol for Live Mammalian Cells (Microscopy)
-
Cell Culture: Plate mammalian cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 10 µM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 45 minutes at 37°C in the dark.
-
Washing (Optional but Recommended): After incubation, gently wash the cells once or twice with a pre-warmed, serum-free medium or buffer to remove excess probe and improve the signal-to-noise ratio.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters. For live-cell imaging, this compound can be excited using a 488 nm argon laser, and the emission can be collected at approximately 520 nm. If co-staining with a nuclear counterstain like Hoechst dye, use appropriate filter sets and sequential scanning modes to avoid spectral overlap.
Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Add the this compound working solution (10 µM) to the cell suspension.
-
Incubation: Incubate the cell suspension for 45 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells by centrifugation and resuspend them in fresh buffer.
-
Analysis: Analyze the stained cells using a flow cytometer with excitation at 488 nm and emission collection around 520 nm.
Caption: Experimental workflow for this compound staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medchemexpress LLC HY-101859 5mg Medchemexpress, this compound CAS:1404091-23-1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for NucPE1: Preparation of Stock and Working Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the cell nucleus.[1][2][3] Its ability to selectively accumulate in the nucleus without a specific targeting moiety makes it a valuable tool for investigating nuclear oxidative stress and its role in various cellular processes, including signaling pathways related to aging and disease.[4][5] This document provides detailed protocols for the preparation of this compound stock and working solutions using dimethyl sulfoxide (DMSO) and its application in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 483.36 g/mol | |
| Solubility in DMSO | 25 mg/mL (51.72 mM) | |
| Excitation Wavelength (max) | 490 nm (before H₂O₂ reaction) / 505 nm (after H₂O₂ reaction) | |
| Emission Wavelength (max) | 530 nm |
Table 2: Solution Preparation Parameters
| Solution | Solvent | Concentration Range | Storage Conditions |
| Stock Solution | DMSO | 5 - 10 mM | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| In Vitro Working Solution | Serum-free medium, HBSS, or PBS | 1 - 10 µM | Prepare fresh before use. |
| In Vivo Working Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) | Prepare fresh on the day of use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 483.36), add approximately 207 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to a working concentration for treating cells.
Materials:
-
This compound stock solution (5-10 mM in DMSO)
-
Appropriate buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with the chosen buffer to the desired final working concentration (typically in the range of 1-10 µM). For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of buffer.
-
Mix the working solution gently but thoroughly.
-
The working solution should be prepared fresh immediately before use.
Protocol 3: Staining of Adherent Cells with this compound
This protocol provides a general procedure for staining adherent cells to detect nuclear H₂O₂.
Materials:
-
Adherent cells cultured on coverslips or in multi-well plates
-
This compound working solution (1-10 µM)
-
PBS or other appropriate wash buffer
-
Serum-free medium or PBS for imaging
Procedure:
-
Culture adherent cells to the desired confluency on a suitable imaging vessel.
-
Remove the culture medium and wash the cells 2-3 times with PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-45 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
After incubation, discard the working solution and wash the cells 2-3 times with PBS for 5 minutes each.
-
Add pre-warmed serum-free medium or PBS to the cells to keep them moist during imaging.
-
Proceed with fluorescence imaging using a confocal microscope or a fluorescence plate reader. For this compound, an excitation wavelength of approximately 488 nm and an emission collection around 520-530 nm is recommended.
Protocol 4: Staining of Suspension Cells with this compound
This protocol outlines the procedure for staining suspension cells.
Materials:
-
Suspension cells
-
This compound working solution (1-10 µM)
-
PBS or other appropriate wash buffer
-
Centrifuge
Procedure:
-
Collect the suspension cells by centrifugation at approximately 1000 x g for 3-5 minutes.
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.
-
Resuspend the cell pellet in the this compound working solution at a concentration of approximately 1x10⁶ cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
After incubation, centrifuge the cells to pellet them and discard the supernatant.
-
Wash the cells 2-3 times with PBS.
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
Visualizations
The following diagrams illustrate the workflow for preparing this compound solutions and a conceptual signaling pathway where this compound can be applied.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NucPE1 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NucPE1 (Nuclear Peroxy Emerald 1), a fluorescent probe for detecting nuclear hydrogen peroxide (H₂O₂), in HeLa cells. This document includes detailed protocols for cell preparation, probe incubation, and imaging, as well as information on the underlying signaling pathways that can be investigated using this tool.
Introduction to this compound
This compound is a fluorescent sensor designed to selectively accumulate in the cell nucleus and respond to changes in hydrogen peroxide levels.[1][2] Upon reaction with H₂O₂, this compound exhibits a significant increase in fluorescence emission, allowing for the sensitive detection of nuclear H₂O₂ fluxes.[1] Its ability to localize within the nucleus makes it a valuable tool for studying the role of nuclear oxidative stress in various cellular processes, including DNA damage, cell cycle regulation, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in cellular assays.
| Parameter | Value | Reference |
| Probe Concentration | 10 µM | [1] |
| Incubation Time | 45 minutes | [1] |
| Excitation Wavelength | 488 nm (confocal) / 514 nm (Ar laser) | |
| Emission Wavelength | ~520 nm (collected between 522–554 nm) | |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months (protect from light) |
Experimental Protocols
Materials
-
This compound probe
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear co-staining, optional)
-
Fluorescence microscope or flow cytometer
Protocol for this compound Staining and Imaging of HeLa Cells
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 40-50% for imaging). This usually requires 16-24 hours of incubation.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium to a final working concentration of 10 µM.
-
-
This compound Loading:
-
Remove the culture medium from the HeLa cells.
-
Wash the cells once with PBS.
-
Add the 10 µM this compound staining solution to the cells.
-
Incubate the cells for 45 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells twice with PBS to remove any excess probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells for imaging.
-
For live-cell imaging, use a fluorescence microscope equipped with appropriate filters.
-
Excite this compound at 488 nm and collect the emission signal around 520 nm.
-
If co-staining with a nuclear marker like Hoechst 33342, use appropriate filters for that dye as well (e.g., excitation at ~350 nm and emission at ~460 nm).
-
Acquire images using identical microscope settings for all experimental conditions to ensure comparability.
-
Data Analysis
-
Image analysis can be performed using software such as ImageJ.
-
To quantify the fluorescence intensity, define a region of interest (ROI) within the nucleus of the cells.
-
Measure the mean fluorescence intensity within the ROIs.
-
Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the cellular fluorescence measurements.
Visualization of Workflow and Signaling Pathway
References
Application Notes and Protocols for NucPE1 Sample Preparation for Confocol Microscopy
Introduction
NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) specifically within the cell nucleus.[1][2][3][4] This probe is valuable for researchers studying oxidative stress and redox signaling pathways, particularly those localized to the nucleus. This compound is cell-permeable and selectively accumulates in the nuclei of various mammalian cell lines and even in whole organisms like C. elegans.[1] Upon reaction with H₂O₂, this compound undergoes a significant increase in fluorescence emission, enabling the visualization and quantification of nuclear H₂O₂ fluxes. These application notes provide a detailed protocol for the preparation of samples stained with this compound for analysis by confocal microscopy.
Mechanism of Action
This compound operates through a boronate deprotection mechanism. In its initial state, the probe exhibits low fluorescence. When this compound reacts with hydrogen peroxide, the boronate group is cleaved, converting the molecule into a highly fluorescent product. This "turn-on" response provides a high signal-to-background ratio, which is ideal for imaging. The probe's inherent chemical properties allow it to localize to the nucleus without the need for a specific nuclear targeting moiety, although the precise mechanism for this localization is still under investigation.
The reaction with H₂O₂ shifts the probe's spectral properties. Unreacted this compound has major absorption peaks at 468 nm and 490 nm, with a weak emission at 530 nm. After reacting with H₂O₂, the resulting fluorophore has a major absorption band at 505 nm and a significantly enhanced emission at 530 nm.
dot graph "NucPE1_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound (Low Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="Nuclear H₂O₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Fluorescent Product\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Product [label="Boronate Deprotection", color="#EA4335", fontcolor="#202124"]; H2O2 -> this compound [arrowhead=none, style=dashed, color="#4285F4"];
} caption { label = "this compound Mechanism of Action."; fontsize = 10; fontname = "Arial"; }
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (Unreacted) | 468 nm, 490 nm | |
| Excitation Wavelength (Post-Reaction) | 505 nm | |
| Recommended Laser Line for Imaging | 488 nm or 514 nm | |
| Emission Wavelength | 530 nm | |
| Emission Collection Range | 520 nm or 522-554 nm | |
| Stock Solution Concentration | 5-10 mM in DMSO | |
| Working Concentration | 10 µM | |
| Incubation Time | 15-45 minutes | |
| Incubation Temperature | 37°C | |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
This section provides detailed protocols for staining both live and fixed cells with this compound for confocal microscopy.
Protocol 1: Live-Cell Imaging of Nuclear H₂O₂
This protocol is designed for the real-time visualization of hydrogen peroxide dynamics in the nuclei of living cells.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (serum-free for staining, e.g., HBSS or PBS)
-
Cells cultured on imaging-compatible dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with a 488 nm or 514 nm laser line
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 5-10 mM stock solution of this compound by dissolving the powder in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10 µM in a suitable serum-free medium or buffer (e.g., HBSS, PBS). Pre-warm the solution to 37°C.
-
-
Cell Staining:
-
Grow cells to the desired confluency on a confocal-compatible imaging dish or coverslip.
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the 10 µM this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 45 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, aspirate the this compound working solution.
-
Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound probe.
-
After the final wash, add fresh pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
-
Confocal Imaging:
-
Immediately transfer the sample to the confocal microscope.
-
Excite the this compound probe using a 488 nm or 514 nm laser line.
-
Collect the emission signal using a detector set to approximately 520 nm or a range of 522-554 nm.
-
Adjust laser power and detector gain to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.
-
For co-staining with other dyes (e.g., Hoechst for nuclear localization), use the multitracking mode to prevent spectral bleed-through.
-
dot digraph "Live_Cell_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Stock [label="Prepare this compound\nStock (5-10 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Working [label="Prepare Working Solution\n(10 µM in medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash Cells with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with this compound\n(45 min, 37°C, dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash Cells 2-3x\nwith PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Confocal Imaging\n(Ex: 488nm, Em: ~520nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Data Acquisition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Wash1 [color="#5F6368"]; Prep_Stock -> Prep_Working [style=dashed, color="#5F6368"]; Wash1 -> Incubate [label="Add Working Solution", color="#5F6368"]; Incubate -> Wash2 [color="#5F6368"]; Wash2 -> Image [color="#5F6368"]; Image -> End [color="#5F6368"]; } caption { label = "Live-Cell Imaging Workflow for this compound."; fontsize = 10; fontname = "Arial"; }
Protocol 2: Fixed-Cell Staining (Post-Fixation Staining)
While this compound is primarily designed for live-cell imaging to detect dynamic changes in H₂O₂, this protocol provides a method for staining fixed cells. Note that fixation may alter the cellular redox state, and results should be interpreted accordingly.
Materials:
-
This compound working solution (10 µM)
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium (preferably with an antifade reagent)
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to the desired density.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Add the 10 µM this compound working solution to the fixed cells.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound probe.
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
-
-
Imaging:
-
Image the samples on a confocal microscope using the settings described in the live-cell protocol. Samples should be imaged promptly after preparation for best results.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low expression of H₂O₂.- Probe degradation.- Incorrect microscope settings. | - Use a positive control (e.g., treat cells with a known H₂O₂ inducer).- Ensure proper storage of this compound stock solution.- Verify laser lines and detector settings are correct for this compound's spectral properties. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Autofluorescence of cells or medium. | - Increase the number and duration of washing steps.- Use phenol red-free medium for imaging.- Image an unstained control sample to assess autofluorescence levels. |
| Phototoxicity or Photobleaching | - Excessive laser power.- Prolonged exposure time. | - Use the lowest laser power that provides a detectable signal.- Reduce the image acquisition time or use time-lapse settings with longer intervals.- Use an antifade reagent in the mounting medium for fixed cells. |
| Probe Not Localizing to Nucleus | - Cell type variability.- Poor cell health. | - Co-stain with a known nuclear marker like Hoechst 33342 or DAPI to confirm localization.- Ensure cells are healthy and not undergoing apoptosis or necrosis. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with NucPE1 Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the nucleus of living cells.[1][2] Its ability to selectively accumulate in the nucleus without a dedicated targeting moiety makes it a valuable tool for investigating nuclear oxidative stress and its role in various cellular processes, including signaling pathways mediated by sirtuins.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on drug discovery and development applications.
This compound operates on a boronate deprotection mechanism. In its native state, the probe exhibits weak fluorescence. Upon reaction with H₂O₂, the boronate group is cleaved, yielding a highly fluorescent product. This "turn-on" response allows for the sensitive detection of changes in nuclear H₂O₂ levels.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a reference for experimental setup and data interpretation.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Form | Before H₂O₂ Reaction | After H₂O₂ Reaction |
| Excitation Wavelength (λex) | 468 nm and 490 nm | 505 nm |
| Emission Wavelength (λem) | ~530 nm (weak) | ~530 nm (strong) |
| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ (at 468 nm) and 26,000 M⁻¹cm⁻¹ (at 490 nm) | 19,100 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.117 | 0.626 |
| Storage | ||
| Stock Solution (-20°C) | 1 month (protect from light) | |
| Stock Solution (-80°C) | 6 months (protect from light, under nitrogen) |
Table 2: Recommended Live-Cell Imaging Settings for this compound
| Parameter | Recommended Setting | Notes |
| Microscope | Confocal or spinning disk microscope | Ideal for optical sectioning and reducing out-of-focus light. |
| Excitation Source | Argon laser | Commonly available on confocal microscopes. |
| Excitation Wavelength | 488 nm or 514 nm | Choose the laser line closest to the optimal excitation of the H₂O₂-reacted this compound. |
| Emission Collection | 520 - 554 nm | Use a bandpass filter to collect the peak emission of this compound. |
| Laser Power | 1-5% | Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. |
| Exposure Time | 100 - 500 ms | Adjust based on cell type, probe concentration, and signal intensity. |
| Pinhole | 1 Airy Unit | For optimal confocality. |
| Co-staining (e.g., with Hoechst 33342) | Sequential scanning or two-photon excitation | To avoid spectral bleed-through. For Hoechst 33342 with two-photon, use excitation around 780 nm and collect emission between 436-501 nm. |
Signaling Pathway
Nuclear Hydrogen Peroxide and SIRT1 Signaling
Nuclear H₂O₂ is a key signaling molecule involved in various cellular responses, including those regulated by Sirtuin 1 (SIRT1). SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular stress resistance, DNA repair, and metabolism. This compound can be used to investigate how nuclear H₂O₂ modulates SIRT1 activity and downstream signaling pathways. For instance, studies have shown a link between the overexpression of the SIRT1 ortholog sir-2.1 and reduced nuclear H₂O₂ levels.
Caption: SIRT1-mediated response to nuclear H₂O₂.
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Nuclear H₂O₂ with this compound
This protocol provides a general procedure for staining and imaging live cells with this compound.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides to allow for optimal imaging. Ensure cells are healthy and in the exponential growth phase.
-
Prepare this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope with the settings outlined in Table 2.
Protocol 2: Drug Screening for Modulators of Nuclear Oxidative Stress
This protocol outlines a workflow for screening chemical compounds for their ability to induce or inhibit nuclear H₂O₂ production using this compound.
Caption: Workflow for this compound-based drug screening.
Materials:
-
This compound probe
-
Hoechst 33342 (for nuclear segmentation)
-
Compound library
-
Positive control (e.g., 100 µM H₂O₂)
-
Negative control/vehicle (e.g., DMSO)
-
Antioxidant control (e.g., N-acetylcysteine)
-
96-well or 384-well glass-bottom imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well glass-bottom imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your compound library at various concentrations. Include wells for positive, negative, and antioxidant controls. Incubate for the desired treatment period.
-
Staining:
-
Prepare a staining solution containing 10 µM this compound and 1 µg/mL Hoechst 33342 in live-cell imaging medium.
-
Remove the compound-containing medium and wash the cells once with PBS.
-
Add the staining solution and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with live-cell imaging medium.
-
Imaging: Acquire images using a high-content imaging system. Use the Hoechst channel for autofocus and nuclear segmentation, and the this compound channel to quantify nuclear H₂O₂ levels.
-
Image Analysis:
-
Use image analysis software to identify individual nuclei based on the Hoechst 33342 signal.
-
Measure the mean fluorescence intensity of this compound within each nucleus.
-
Normalize the this compound intensity to the vehicle control.
-
-
Hit Identification: Identify compounds that significantly increase or decrease the nuclear this compound fluorescence compared to controls.
Troubleshooting
Table 3: Common Issues and Solutions for this compound Imaging
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low probe concentration- Insufficient incubation time- Low H₂O₂ levels- Incorrect filter sets | - Increase this compound concentration (up to 20 µM).- Increase incubation time (up to 60 minutes).- Use a positive control (e.g., 100 µM H₂O₂) to confirm probe activity.- Ensure excitation and emission filters match this compound's spectra. |
| High Background Fluorescence | - Incomplete washing- Probe precipitation- Cell autofluorescence | - Increase the number and duration of washes.- Ensure the this compound stock solution is fully dissolved in DMSO before dilution.- Acquire a background image of unstained cells and subtract it from the this compound images. |
| Phototoxicity/Photobleaching | - High laser power- Long exposure times- Frequent imaging | - Reduce laser power to the minimum required for a good signal.- Use shorter exposure times.- Decrease the frequency of image acquisition in time-lapse experiments.- Use an anti-fade live-cell imaging medium. |
| Uneven Staining | - Uneven cell density- Incomplete probe distribution | - Ensure a monolayer of evenly distributed cells.- Gently agitate the plate after adding the staining solution to ensure even distribution. |
| Difficulty with Nuclear Segmentation | - Poor Hoechst staining- Overlapping nuclei | - Optimize Hoechst 33342 concentration and incubation time.- Plate cells at a lower density to avoid confluence. |
Conclusion
This compound is a powerful tool for the real-time visualization and quantification of nuclear hydrogen peroxide in live cells. The protocols and data presented here provide a comprehensive guide for researchers in academic and industrial settings to effectively utilize this compound in their studies of oxidative stress, signal transduction, and drug discovery. By following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of the critical role of nuclear H₂O₂ in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Nuclear H₂O₂ Levels with NucPE1 Plate Reader Assay
Application Notes and Protocols
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that functions as a critical signaling molecule in various cellular processes.[1][2] However, its dysregulation and accumulation within the nucleus can lead to oxidative stress, DNA damage, and cellular senescence.[3] Accurate measurement of nuclear H₂O₂ is therefore crucial for understanding its role in health and disease, and for the development of novel therapeutics. NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe specifically designed to detect H₂O₂ within the cell nucleus.[1][4] This document provides a detailed protocol for the use of this compound in a plate reader-based assay for the quantitative measurement of nuclear H₂O₂ levels in cultured cells.
This compound is a cell-permeable molecule that selectively accumulates in the nucleus without a conventional nuclear localization signal. In its reduced state, this compound exhibits low fluorescence. Upon reaction with H₂O₂, it is oxidized to a highly fluorescent product, enabling the quantification of nuclear H₂O₂ levels. This assay is suitable for high-throughput screening and can be used to assess the effects of various stimuli, inhibitors, or drug candidates on nuclear ROS production.
Principle of the Assay
The this compound plate reader assay is based on the H₂O₂-mediated oxidation of the this compound probe, leading to a significant increase in its fluorescence intensity. The workflow involves loading cultured cells with the this compound probe, exposing them to experimental treatments, and subsequently measuring the fluorescence using a microplate reader. The intensity of the fluorescence signal is directly proportional to the concentration of H₂O₂ within the nucleus.
Below is a diagram illustrating the mechanism of this compound for the detection of nuclear H₂O₂.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology Approaches to Uncovering Nuclear ROS Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
NucPE1 applications in studying aging and longevity genes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, stress-inducible transcription factor that has emerged as a critical regulator in a variety of cellular processes implicated in aging and longevity.[1][2][3] Initially identified for its role in pancreatitis, NUPR1 is now recognized as a key player in cellular stress responses, including oxidative stress and endoplasmic reticulum (ER) stress, both of which are hallmarks of the aging process.[3][4] Its involvement in fundamental cellular pathways such as apoptosis, autophagy, and senescence positions NUPR1 as a promising therapeutic target for age-related diseases and for the development of interventions aimed at promoting healthy aging. These application notes provide an overview of the role of NUPR1 in aging and longevity research and offer detailed protocols for its study.
Applications in Aging and Longevity Research
NUPR1's multifaceted role in cellular stress and survival pathways makes it a valuable subject of investigation in the context of aging.
-
Biomarker of Cellular Stress and Aging: Studies have demonstrated a significant upregulation of NUPR1 expression in aged tissues and cells. For instance, in aged β-cells, Nupr1 showed a marked 2.38-fold upregulation under high glucose conditions. This age-associated increase in NUPR1 suggests its potential as a biomarker for cellular aging and age-related cellular dysfunction.
-
Therapeutic Target for Age-Related Diseases: The functional consequences of increased NUPR1 expression in aging are profound. In the context of osteoarthritis, another age-related ailment, NUPR1 is activated by pathways associated with both obesity (ER stress) and aging (oxidative stress). The loss of NUPR1 expression has been shown to reduce the severity of cartilage lesions, highlighting it as a potential drug target. Furthermore, inhibition of NUPR1 has been shown to ameliorate age-related decline in β-cell proliferation and reduce apoptosis, suggesting its therapeutic potential in metabolic disorders of aging.
-
Modulator of Longevity Pathways: NUPR1 is implicated in signaling pathways known to regulate lifespan, such as the PTEN/AKT/mTOR pathway. By influencing these pathways, NUPR1 can impact cellular processes like proliferation, survival, and metabolism, all of which are central to the determination of longevity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of NUPR1 in aging and related cellular processes.
| Parameter | Model System | Condition | Fold Change/Effect | Reference |
| Nupr1 Gene Expression | Aged Mouse β-cells (61 weeks old) | High Glucose | 2.38-fold increase | |
| NUPR1 Nuclear Intensity | Aged Mouse β-cells (61 weeks old) | High Glucose | 2.2-fold increase | |
| β-cell Apoptosis | Aged Mouse Islets | - | 4.7-fold increase | |
| β-cell Proliferation | Non-aged Islets | NUPR1 inhibitor (ZZW-115) | 1.45-fold increase | |
| β-cell Apoptosis | Non-aged Islets | NUPR1 inhibitor (ZZW-115) | 55% decrease |
Table 1: NUPR1 in Pancreatic β-cell Aging
| Parameter | Cell Line | Treatment | IC50 Value | Reference |
| Cell Viability | Caki-2 (ccRCC) | Sorafenib + shCtrl | 10.26 μM | |
| Cell Viability | Caki-2 (ccRCC) | Sorafenib + shNUPR1-1 | 5.28 μM | |
| Cell Viability | Caki-2 (ccRCC) | Sorafenib + shNUPR1-2 | 5.86 μM | |
| Cell Viability | A498 (ccRCC) | Sorafenib + shCtrl | 8.73 μM | |
| Cell Viability | A498 (ccRCC) | Sorafenib + shNUPR1-1 | 4.55 μM | |
| Cell Viability | A498 (ccRCC) | Sorafenib + shNUPR1-2 | 4.36 μM |
Table 2: Effect of NUPR1 Silencing on Drug Sensitivity in Cancer Cells
Experimental Protocols
Detailed methodologies for key experiments to study NUPR1's role in aging and longevity are provided below.
Protocol 1: NUPR1 Gene Expression Analysis by qRT-PCR
Objective: To quantify the mRNA expression levels of NUPR1 in cells or tissues.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green-based quantitative real-time PCR master mix
-
qRT-PCR instrument
-
NUPR1 specific primers (e.g., Forward: 5′-CCAATACCAACCGCCCTAGC-3′; Reverse: 5′-CTGTGGTCTGGCCTTATCTCC-3′)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers for NUPR1 or the housekeeping gene, and cDNA template.
-
Perform qRT-PCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of NUPR1 using the 2-ΔΔCt method, normalized to the housekeeping gene.
Protocol 2: NUPR1 Protein Expression Analysis by Western Blot
Objective: To detect and quantify NUPR1 protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NUPR1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NUPR1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize NUPR1 levels to the loading control.
Protocol 3: NUPR1 Knockdown using siRNA
Objective: To specifically reduce NUPR1 expression to study its function.
Materials:
-
NUPR1-specific siRNA and a scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate to reach 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for the desired time (typically 48-72 hours).
-
Validation: Assess the knockdown efficiency by qRT-PCR or Western blot as described in Protocols 1 and 2.
Protocol 4: Cell Viability Assay
Objective: To assess the effect of NUPR1 modulation on cell viability.
Materials:
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with NUPR1 inhibitors, siRNAs, or other compounds of interest for the desired duration.
-
Assay:
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Protocol 5: Immunofluorescence for NUPR1 Localization
Objective: To visualize the subcellular localization of NUPR1.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NUPR1
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with permeabilization buffer.
-
-
Blocking: Block with blocking buffer for 30-60 minutes.
-
Antibody Incubation:
-
Incubate with the primary anti-NUPR1 antibody.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Diagrams of key signaling pathways and experimental workflows involving NUPR1 are provided below.
Caption: NUPR1 signaling in aging and stress.
Caption: Workflow for studying NUPR1 function via siRNA.
References
Troubleshooting & Optimization
How to reduce NucPE1 photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize NucPE1 photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Nuclear Peroxy Emerald 1) is a fluorescent probe designed to detect hydrogen peroxide (H₂O₂) specifically within the cell nucleus.[1][2][3][4] It is a valuable tool for studying nuclear oxidative stress and redox signaling in live cells.[1]
Q2: What is photobleaching and why is it a concern when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a decrease in the fluorescent signal over time, which can compromise the quality and quantitative accuracy of imaging data, especially in time-lapse experiments. The process is often mediated by reactive oxygen species (ROS) generated during the fluorescence excitation process.
Q3: What are the general strategies to minimize photobleaching of fluorescent probes like this compound?
There are several key strategies to reduce photobleaching during live-cell imaging:
-
Minimize Light Exposure: This is the most critical factor. Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio. Also, minimize the duration of exposure by using the shortest possible exposure times and capturing images only when necessary.
-
Use Antifade Reagents: These are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic to cells.
-
Optimize Imaging Parameters: Carefully select microscope settings, including objective numerical aperture (NA), camera sensitivity, and pixel binning, to maximize signal detection efficiency, which in turn allows for lower excitation light levels.
-
Choose the Right Imaging System: Advanced microscopy techniques like spinning disk confocal microscopy can reduce photobleaching compared to traditional laser scanning confocal microscopy by distributing the excitation light over a larger area.
Troubleshooting Guide: Reducing this compound Photobleaching
This guide provides specific troubleshooting steps to address common issues related to this compound photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound fluorescence signal during time-lapse imaging. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the minimum level required for a clear signal. Use neutral density filters to attenuate the excitation light. |
| Prolonged exposure time. | Decrease the camera exposure time. If the signal is too weak, consider increasing camera gain or using a more sensitive detector. | |
| Frequent image acquisition. | Reduce the frequency of image capture in your time-lapse experiment to the minimum necessary to capture the biological process of interest. | |
| Weak initial this compound signal, requiring high excitation power. | Suboptimal imaging medium. | Use an imaging medium with reduced levels of components that can quench fluorescence or generate autofluorescence. |
| Incorrect filter sets. | Ensure that the excitation and emission filters on the microscope are well-matched to the spectral properties of this compound (Absorption maxima: ~468 nm and ~490 nm; Emission maximum: ~530 nm). | |
| Low probe concentration. | While using a sufficient concentration of this compound is important, excessively high concentrations can sometimes lead to quenching. Optimize the probe concentration for your specific cell type and experimental conditions. | |
| Cellular stress or death observed during imaging. | Phototoxicity due to excessive light exposure. | Phototoxicity is often linked to photobleaching. By minimizing light exposure as described above, you will also reduce phototoxicity. Consider using an antifade reagent that also has antioxidant properties to protect the cells. |
| Inappropriate imaging buffer. | Ensure that the imaging medium maintains proper pH, osmolarity, and temperature to keep the cells healthy throughout the experiment. |
Quantitative Data on Antifade Reagents
While specific quantitative data on the effect of antifade reagents on this compound is limited, the following table summarizes the performance of a commercially available live-cell antifade reagent, ProLong™ Live Antifade Reagent, on various other fluorescent probes. This data can serve as a guide for selecting an appropriate reagent for your this compound experiments.
| Fluorophore/Probe | Cell Line | Improvement in Photostability (Number of Images until 50% Signal Loss) |
| Hoechst™ 33342 | HeLa | ~2.5-fold increase |
| CellLight™ Mitochondria-RFP | U2OS | ~3-fold increase |
| CellLight™ Mitochondria-GFP | U2OS | ~2-fold increase |
| MitoTracker™ Green FM | HeLa | ~1.5-fold increase |
| Data adapted from Thermo Fisher Scientific product literature for ProLong™ Live Antifade Reagent. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound with Minimized Photobleaching
This protocol provides a step-by-step guide for imaging this compound in live cells while minimizing photobleaching.
Materials:
-
This compound fluorescent probe
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or a solution of Trolox)
-
Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Confocal or widefield fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation:
-
Plate cells on imaging dishes and grow to the desired confluency.
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
-
This compound Staining:
-
Prepare a working solution of this compound in the imaging medium at the desired final concentration (typically in the low micromolar range, but should be optimized).
-
Remove the medium from the cells and add the this compound staining solution.
-
Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for the recommended time (typically 30-60 minutes), protected from light.
-
-
Addition of Antifade Reagent (Optional but Recommended):
-
If using an antifade reagent, prepare it according to the manufacturer's instructions.
-
After the this compound incubation, you can either replace the staining solution with imaging medium containing the antifade reagent or add the antifade reagent directly to the existing medium.
-
Incubate for the time recommended by the antifade reagent manufacturer.
-
-
Microscope Setup and Image Acquisition:
-
Minimize Light Exposure During Setup: Use transmitted light or a very low fluorescence excitation intensity to find and focus on the cells. Avoid prolonged exposure of the region of interest to the excitation light before starting the experiment.
-
Optimize Excitation and Emission Settings:
-
Set the excitation wavelength to be as close as possible to one of this compound's absorption maxima (~490 nm).
-
Set the emission detection window around this compound's emission maximum (~530 nm).
-
-
Adjust Imaging Parameters to Reduce Photobleaching:
-
Laser/Lamp Power: Start with the lowest possible power setting and gradually increase it until you get a satisfactory signal.
-
Exposure Time: Use the shortest exposure time that provides a good signal-to-noise ratio.
-
Camera Settings: If available, increase camera gain or use pixel binning to enhance the signal from a weaker emission, allowing for lower excitation power.
-
Pinhole (Confocal): Open the pinhole slightly to collect more emitted light, which can compensate for a lower excitation intensity. However, be aware that this will reduce the optical sectioning capability.
-
-
Time-Lapse Imaging:
-
Set the time interval between acquisitions to be as long as possible while still capturing the dynamics of the biological process you are studying.
-
If your software allows, use a "bleach-on-acquire" or similar setting to ensure the sample is only illuminated during the actual image capture.
-
-
Visualizations
Signaling Pathway: Photobleaching and ROS Generation
Caption: Simplified pathway of photobleaching and ROS generation.
Experimental Workflow: Minimizing this compound Photobleaching
Caption: Experimental workflow for minimizing this compound photobleaching.
Logical Relationship: Factors Contributing to Photobleaching
Caption: Key factors influencing this compound photobleaching.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NucPE1 for Nuclear Hydrogen Peroxide Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NucPE1, a nuclear-localized fluorescent probe for detecting hydrogen peroxide (H₂O₂). This resource offers detailed protocols, troubleshooting advice, and data management strategies to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect hydrogen peroxide?
A1: this compound (Nuclear Peroxy Emerald 1) is a fluorescent probe specifically designed to accumulate in the cell nucleus. Its mechanism of action is based on a chemical reaction with hydrogen peroxide (H₂O₂). In its initial state, this compound is weakly fluorescent. Upon reaction with H₂O₂, it is converted to a highly fluorescent product.[1][2] This increase in fluorescence intensity is directly proportional to the concentration of H₂O₂ in the nucleus, allowing for its quantitative detection.
Q2: In which cell lines has this compound been successfully used?
A2: this compound has been validated in a variety of mammalian cell lines, demonstrating its broad applicability. These include, but are not limited to:
-
HEK 293 (Human Embryonic Kidney)[2]
-
HeLa (Human Cervical Cancer)[2]
-
CHO.K1 (Chinese Hamster Ovary)[2]
-
NIH 3T3 (Mouse Embryonic Fibroblast)
-
Swiss 3T3 (Mouse Embryonic Fibroblast)
-
COS-7 (African Green Monkey Kidney Fibroblast)
-
A431 (Human Epidermoid Carcinoma)
-
Raw 264.7 (Mouse Macrophage)
-
H460 (Human Lung Cancer)
Q3: What are the recommended starting concentrations and incubation times for this compound?
A3: A general starting point for this compound concentration is in the range of 1-10 µM, with a typical incubation time of 15-45 minutes at 37°C in the dark. However, the optimal conditions are highly dependent on the specific cell line and experimental setup. It is crucial to perform an optimization experiment to determine the ideal concentration and incubation time for your cells.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal working concentration of this compound for a specific cell line, balancing a strong fluorescent signal with minimal cytotoxicity.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
-
Optional: A known inducer of oxidative stress (e.g., H₂O₂) as a positive control
-
Optional: A viability dye (e.g., Propidium Iodide) for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Preparation of this compound Working Solutions: Prepare a series of this compound dilutions in complete cell culture medium. A suggested range is 0.5, 1, 2.5, 5, 7.5, 10, 15, and 20 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the different this compound working solutions to the wells. Include wells for vehicle control and unstained cells (medium only).
-
Optional: For a positive control, treat a set of cells with a known oxidative stress inducer prior to or during this compound incubation.
-
-
Incubation: Incubate the plate at 37°C in the dark for 30-45 minutes.
-
Washing:
-
Remove the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add 100 µL of PBS or imaging buffer to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
Excitation: ~490 nm
-
Emission: ~530 nm
-
-
Cytotoxicity Assessment (Optional but Recommended):
-
After the initial fluorescence reading, you can assess cytotoxicity by adding a viability dye according to the manufacturer's protocol and measuring the corresponding fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from unstained cells) from all readings.
-
Plot the mean fluorescence intensity against the this compound concentration.
-
The optimal concentration will provide a high signal-to-noise ratio without significant cytotoxicity.
-
Data Presentation: Optimizing this compound Concentration
Use the following table to record and analyze your optimization results.
| This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Signal-to-Noise Ratio* | % Cytotoxicity (Optional) |
| 0 (Vehicle) | 1.0 | |||
| 0.5 | ||||
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 7.5 | ||||
| 10.0 | ||||
| 15.0 | ||||
| 20.0 |
*Signal-to-Noise Ratio = (Mean Fluorescence of Sample) / (Mean Fluorescence of Vehicle Control)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. This compound concentration is too high. 2. Incomplete removal of excess probe. 3. Cellular autofluorescence. | 1. Perform a concentration optimization to find the lowest effective concentration. 2. Increase the number and duration of washing steps after incubation. 3. Image unstained cells to determine the level of autofluorescence and subtract this from your measurements. |
| Low or No Signal | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Low levels of endogenous H₂O₂. 4. Incorrect filter settings on the microscope/plate reader. | 1. Increase the this compound concentration. 2. Increase the incubation time (e.g., up to 60 minutes). 3. Include a positive control (e.g., cells treated with a low concentration of H₂O₂) to confirm the probe is working. 4. Ensure the excitation and emission wavelengths are set correctly for this compound (Ex: ~490 nm, Em: ~530 nm). |
| High Signal Variation Between Replicates | 1. Uneven cell seeding. 2. Inconsistent washing. 3. Photobleaching. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Be consistent with the volume and technique used for washing each well. 3. Minimize exposure of the stained cells to light. |
| Apparent Cytotoxicity | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Solvent (DMSO) toxicity. | 1. Reduce the this compound concentration. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). |
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action
Caption: this compound detects nuclear H₂O₂ through an oxidation-dependent increase in fluorescence.
Experimental Workflow for this compound Optimization
Caption: Step-by-step workflow for optimizing this compound concentration in a specific cell line.
Logical Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting common issues during this compound experiments.
References
Technical Support Center: Utilizing NucPE1 for Nuclear Hydrogen Peroxide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NucPE1, a fluorescent probe for detecting nuclear hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Nuclear Peroxy Emerald 1) is a fluorescent probe specifically designed to detect hydrogen peroxide (H₂O₂) within the cell nucleus.[1][2][3] It selectively accumulates in the nuclei of various mammalian cell lines and model organisms like C. elegans.[1][4] Its primary application is to monitor and quantify changes in nuclear H₂O₂ levels in response to various stimuli or experimental conditions, which is crucial for studying oxidative stress and related signaling pathways.
Q2: How does this compound work?
This compound itself is weakly fluorescent. However, in the presence of H₂O₂, it undergoes an oxidation reaction that converts it into a highly fluorescent product. This change in fluorescence intensity can be measured using techniques like fluorescence microscopy or flow cytometry to determine the concentration of nuclear H₂O₂.
Q3: Is this compound cytotoxic or does it affect cell viability?
Based on available information, this compound is primarily used as a fluorescent probe and is not described as a cytotoxic agent. Studies focus on its utility in detecting H₂O₂ without mentioning adverse effects on cell viability at recommended working concentrations. However, as with any experimental reagent, it is crucial to perform appropriate controls to ensure that the probe itself is not impacting the biological system under investigation, especially at high concentrations or with prolonged exposure.
Q4: What are the optimal excitation and emission wavelengths for this compound?
Upon reacting with H₂O₂, the resulting fluorophore has a major absorption peak at approximately 505 nm and an emission peak at around 530 nm. For live cell imaging, an argon laser at 488 nm or 514 nm can be used for excitation, with emission collected around 520-554 nm.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescent signal | Incorrect filter set: The excitation and emission wavelengths are not optimal for the oxidized this compound product. | Ensure you are using a filter set appropriate for a fluorophore with an excitation maximum around 505 nm and an emission maximum around 530 nm (e.g., a standard FITC/GFP filter set). |
| Insufficient H₂O₂: The experimental conditions may not be generating enough nuclear H₂O₂ to produce a detectable signal. | Include a positive control by treating cells with a known inducer of oxidative stress (e.g., a low concentration of exogenous H₂O₂) to confirm the probe is working. | |
| Probe degradation: this compound stock solution may have degraded due to improper storage. | Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles. Prepare the working solution fresh for each experiment. | |
| Insufficient incubation time: The probe may not have had enough time to be taken up by the cells and react with H₂O₂. | The recommended incubation time is typically 15-45 minutes. Optimize the incubation time for your specific cell type and experimental conditions. | |
| High background fluorescence | Excess probe: The concentration of this compound in the working solution is too high. | Reduce the concentration of this compound in the working solution. A typical starting concentration is 1-10 µM. |
| Incomplete washing: Residual extracellular probe is contributing to the background signal. | Wash the cells thoroughly with a suitable buffer (e.g., PBS or serum-free medium) 2-3 times after incubation with the probe. | |
| Signal not localized to the nucleus | Cell health: The cells may be unhealthy or dying, leading to compromised membrane integrity and non-specific staining. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a viability stain to confirm cell health. |
| Incorrect imaging plane: The confocal slice may not be through the center of the nucleus. | Acquire a Z-stack to visualize the entire nucleus and confirm probe localization. Co-stain with a known nuclear marker like Hoechst 33342 to verify nuclear localization. | |
| Variability in results between experiments | Inconsistent cell conditions: Differences in cell density, passage number, or growth media can affect cellular responses. | Standardize all cell culture parameters, including seeding density, passage number, and media composition. |
| Inconsistent probe preparation: Variations in the preparation of the this compound working solution can lead to different final concentrations. | Prepare the working solution fresh each time from a well-mixed stock solution. | |
| Differences in data analysis: Inconsistent methods for quantifying fluorescence intensity can introduce variability. | Use a standardized and objective method for image analysis, such as setting a consistent threshold for all images in an experiment. |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
1. Reagent Preparation:
-
This compound Stock Solution (5-10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
This compound Working Solution (1-10 µM): Dilute the stock solution in a suitable buffer such as serum-free medium, PBS, or HBSS immediately before use.
2. Cell Preparation:
-
Adherent Cells: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
Suspension Cells: Culture cells to the desired density.
3. Staining Procedure:
-
Treat cells with the experimental drug or stimulus as required.
-
Wash the cells 2-3 times with warm PBS.
-
Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
Wash the cells 2-3 times with warm PBS or serum-free medium for 5 minutes each.
4. Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~488-514 nm, emission ~520-554 nm).
-
Flow Cytometry: Resuspend cells in PBS and analyze using a flow cytometer with a blue laser for excitation and a green emission detector.
Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the basic principle of H₂O₂ detection by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for background fluorescence in NucPE1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for background fluorescence in NucPE1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
A1: this compound (Nuclear Peroxy Emerald 1) is a fluorescent probe designed to detect hydrogen peroxide (H₂O₂) specifically within the cell nucleus[1][2][3]. Its fluorescence intensity increases upon reaction with H₂O₂, allowing for the visualization and quantification of nuclear reactive oxygen species (ROS) levels[1][2].
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: For live cell imaging, this compound is typically excited using a 488 nm argon laser, with emission collected around 520 nm. Upon reacting with H₂O₂, the major absorption peak shifts to 505 nm, and the emission peak is at 530 nm.
Q3: What are the common causes of high background fluorescence in this compound experiments?
A3: High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins, particularly when exciting with a 488 nm laser.
-
Media Components: Phenol red and other components in the cell culture media can be fluorescent.
-
Unbound Probe: Excess this compound probe that has not been washed away from the sample.
-
Nonspecific Binding: The probe binding to cellular components other than its intended target.
-
Instrument Noise: Background signal from the microscope's detector and electronics.
Q4: How can I be sure the this compound signal I'm seeing is specific to nuclear H₂O₂?
A4: To confirm the specificity of the this compound signal, it is crucial to include proper controls in your experiment. A key control is to pre-treat cells with a known antioxidant, such as N-acetylcysteine (NAC), before adding this compound. A significant reduction in the fluorescence signal after antioxidant treatment would indicate that the probe is responding specifically to intracellular ROS. Additionally, using a positive control, such as treating cells with a known inducer of oxidative stress (e.g., H₂O₂ or menadione), can validate the probe's responsiveness.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire image | Autofluorescence from cell culture medium. | Image cells in a phenol red-free medium or in phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS). |
| Excess unbound this compound probe. | Increase the number and duration of washing steps with PBS after probe incubation to ensure complete removal of the unbound probe. | |
| Diffuse cytoplasmic fluorescence | Suboptimal probe concentration. | Titrate the this compound concentration to find the lowest effective concentration that still provides a robust nuclear signal. A typical starting concentration is 1-10 µM. |
| Insufficient incubation time. | Optimize the incubation time. A common starting point is a 15-30 minute incubation at 37°C in the dark. | |
| Signal is too dim or fades quickly | Photobleaching. | Minimize the exposure of the sample to the excitation light. Use a neutral density filter to reduce laser power, decrease exposure time, and acquire images from a fresh field of view for each time point. |
| Low levels of nuclear H₂O₂. | Include a positive control (e.g., cells treated with H₂O₂) to ensure the probe and imaging system are working correctly. | |
| High background from the sample itself (autofluorescence) | Intrinsic fluorescence of the cells or tissue. | Perform a pre-acquisition photobleaching step on the sample before adding the this compound probe. This can selectively bleach the autofluorescent components. |
| Acquire a "no-stain" control image of your cells to determine the baseline autofluorescence. This can be subtracted from the this compound image during analysis. |
Experimental Protocols
I. This compound Staining Protocol for Adherent Cells
-
Cell Plating: Plate cells on a suitable imaging dish or plate and culture overnight to allow for adherence.
-
Experimental Treatment: Treat cells with your experimental compounds as required.
-
Washing: Gently wash the cells 2-3 times with warm PBS.
-
Probe Incubation: Prepare a 1-10 µM this compound working solution in serum-free medium or HBSS. Add the working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells 2-3 times with warm PBS to remove the unbound probe.
-
Imaging: Image the cells immediately in serum-free medium or PBS using a fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~520 nm).
II. Background Subtraction using ImageJ/Fiji
-
Image Acquisition: Acquire your this compound fluorescence images. It is also recommended to acquire an image of a field with no cells to measure the background from the coverslip and medium.
-
Open Image in Fiji: Open your image file in Fiji (ImageJ).
-
Select Background Region: Use one of the selection tools (e.g., rectangle or freehand) to select a region of interest (ROI) in the image that is devoid of cells and represents the background fluorescence.
-
Measure Background: Go to Analyze > Measure (or press Ctrl+M). The mean gray value of your selected ROI will be displayed in the results window.
-
Subtract Background: Go to Process > Math > Subtract.... Enter the mean background value you measured into the dialog box and click OK.
-
Alternative Method (Rolling Ball): For uneven background, use the Process > Subtract Background... tool. Set the "Rolling ball radius" to a value larger than the objects of interest (i.e., the nuclei). Check the "Light background" box if your background is brighter than your signal. A preview is available to optimize the radius.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| This compound Stock Solution | 5-10 mM in DMSO | |
| This compound Working Concentration | 1-10 µM | |
| Incubation Time | 15-45 minutes | |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | ~520-530 nm |
Visual Guides
This compound Signaling Pathway
Caption: this compound mechanism of action for detecting nuclear hydrogen peroxide.
Experimental Workflow for Background Correction
Caption: Workflow for minimizing and correcting background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NucPE1 signal-to-noise ratio improvement techniques
Welcome to the technical support center for NucPE1, a nuclear-localized fluorescent probe for the detection of hydrogen peroxide (H₂O₂). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing a significant increase in fluorescence after stimulating my cells with H₂O₂. What could be the cause?
A: A weak or absent this compound signal can stem from several factors, ranging from probe handling to cellular health. Below are potential causes and solutions to enhance your signal.
-
Suboptimal Probe Concentration and Incubation: The concentration of this compound and the incubation time are critical for adequate probe loading into the nucleus.[1]
-
Recommendation: Titrate the this compound concentration, starting from the recommended range of 1-10 µM. Similarly, optimize the incubation time, typically between 15-30 minutes, as the ideal duration can vary between cell types.[1]
-
-
Incorrect Excitation and Emission Wavelengths: this compound has specific spectral properties that must be matched by the microscope's settings.
-
Recommendation: Ensure you are using the correct filter sets for this compound. The probe is excited around 488-514 nm and its emission is collected around 520-554 nm.[2]
-
-
Cell Health and Viability: Unhealthy or dying cells can exhibit compromised nuclear import mechanisms and altered redox states, affecting this compound performance.
-
Recommendation: Regularly assess cell viability using a standard assay (e.g., Trypan Blue). Ensure cells are healthy and not overly confluent before starting the experiment. Use imaging media that supports cell health for the duration of the experiment.[3]
-
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorescent signal.[4]
-
Recommendation: Minimize light exposure by reducing the laser power, decreasing the exposure time, and acquiring images only when necessary. The use of antifade reagents in the imaging medium can also help preserve the signal.
-
Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence even before H₂O₂ stimulation, which is reducing my signal-to-noise ratio. How can I reduce this?
A: High background can obscure the specific signal from nuclear H₂O₂. The following are common sources of background fluorescence and strategies to mitigate them.
-
Extracellular Probe Residue: Incomplete removal of the this compound working solution can leave a fluorescent residue outside the cells.
-
Recommendation: After incubation with this compound, wash the cells thoroughly 2-3 times with a suitable buffer like PBS or HBSS.
-
-
Autofluorescence: Some cell types and media components naturally fluoresce, contributing to the background.
-
Recommendation: Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If significant, consider using a specialized imaging medium with reduced autofluorescence.
-
-
Probe Aggregation or Non-specific Binding: At high concentrations, this compound may form aggregates or bind non-specifically to cellular components.
-
Recommendation: Prepare the this compound working solution fresh from a DMSO stock for each experiment to minimize aggregation. Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid cytotoxicity and probe precipitation. If you suspect non-specific binding, reducing the probe concentration may help.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is typically excited using a 488 nm or 514 nm laser line. The fluorescence emission is best collected in a window between 520 nm and 554 nm. Upon reaction with H₂O₂, the probe's emission intensity at these wavelengths increases significantly.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in anhydrous DMSO to prepare a stock solution of 5-10 mM. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.
Q3: Can this compound be used in combination with other fluorescent probes?
A3: Yes, this compound can be used for multi-color imaging with other fluorescent probes, provided their spectra do not significantly overlap. For example, it has been successfully co-imaged with the nuclear stain Hoechst 33342. When performing multi-color imaging, it is important to use appropriate filter sets and, if necessary, sequential scanning to minimize bleed-through.
Q4: How do I quantify the this compound fluorescence signal?
A4: The most common method for quantifying this compound signal is to measure the mean fluorescence intensity within the nucleus. Image analysis software like ImageJ can be used for this purpose. The process typically involves defining a region of interest (ROI) around the nucleus, measuring the mean intensity within the ROI, and subtracting the background fluorescence measured from an area without cells.
Data Presentation
Table 1: Troubleshooting Guide for Common this compound Issues
| Issue | Potential Cause | Recommended Solution |
| Weak/No Signal | Suboptimal probe concentration/incubation | Titrate this compound concentration (1-10 µM) and incubation time (15-30 min). |
| Incorrect imaging settings | Use excitation at ~488-514 nm and collect emission at ~520-554 nm. | |
| Poor cell health | Ensure high cell viability and use appropriate imaging media. | |
| Photobleaching | Minimize light exposure and consider using antifade reagents. | |
| High Background | Incomplete washing | Wash cells 2-3 times with buffer after this compound incubation. |
| Autofluorescence | Image unstained cells to assess autofluorescence; use low-autofluorescence media. | |
| Probe aggregation | Prepare fresh working solutions and keep final DMSO concentration low. |
Table 2: Recommended this compound Experimental Parameters
| Parameter | Recommended Value | Notes |
| Stock Solution | 5-10 mM in DMSO | Aliquot and store at -20°C or -80°C, protected from light. |
| Working Concentration | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15-30 minutes at 37°C | Protect from light during incubation. |
| Excitation Wavelength | ~488-514 nm | |
| Emission Wavelength | ~520-554 nm | |
| Imaging Medium | Serum-free medium, PBS, or HBSS | Choose a medium that maintains cell health and has low background fluorescence. |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
-
Cell Plating: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare this compound Working Solution: Dilute the this compound stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to the desired final concentration (typically 1-10 µM).
-
Cell Treatment (Optional): If applicable, treat the cells with the experimental drug or stimulus.
-
Washing: Wash the cells 2-3 times with PBS.
-
This compound Incubation: Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Post-Incubation Wash: Wash the cells 2-3 times with PBS, for 5 minutes each time.
-
Imaging: Cover the cells with a pre-warmed, optically clear imaging solution and proceed with fluorescence microscopy.
Mandatory Visualization
Caption: Experimental workflow for staining cells with this compound.
Caption: this compound detects nuclear H₂O₂ in a signaling pathway.
References
NucPE1 Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for NucPE1, a nuclear-localized fluorescent probe for detecting hydrogen peroxide (H₂O₂). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing the this compound stock solution?
A1: You should dissolve this compound in DMSO to prepare a stock solution, typically in the range of 5-10 mM.[1] For best results, use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q2: How should the this compound stock solution be stored?
A2: Aliquot the this compound stock solution and store it at -20°C or -80°C, protected from light.[1][2] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the probe.[1]
Q3: What is the optimal working concentration for this compound?
A3: The recommended working concentration for this compound is between 1-10 µM.[1] However, the ideal concentration can vary depending on the cell type and experimental conditions, so it may require optimization.
Q4: What is the recommended incubation time for this compound with cells?
A4: Incubate the cells with the this compound working solution for 15-45 minutes at 37°C in the dark. The optimal incubation time can differ between cell lines and should be determined empirically.
Q5: What are the excitation and emission wavelengths for this compound?
A5: this compound can be excited at approximately 490 nm or 514 nm, with an emission peak around 530 nm. Upon reaction with H₂O₂, the emission intensity of this compound increases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Low H₂O₂ levels: The endogenous levels of nuclear H₂O₂ in your cells may be below the detection limit of the probe. 2. Incorrect filter sets: The excitation and/or emission filters on the microscope are not appropriate for this compound. 3. Probe degradation: The this compound stock solution has been improperly stored or subjected to multiple freeze-thaw cycles. 4. Insufficient incubation time: The incubation period was not long enough for the probe to accumulate in the nucleus and react with H₂O₂. | 1. Include a positive control by treating cells with a known inducer of oxidative stress (e.g., a low concentration of H₂O₂ or menadione) to confirm the probe is working. 2. Ensure you are using a standard FITC or GFP filter set. For optimal detection, use an excitation wavelength of ~490 nm and collect emission at ~530 nm. 3. Prepare a fresh stock solution of this compound from powder. Ensure proper storage of aliquots at -20°C or -80°C, protected from light. 4. Optimize the incubation time. Try extending the incubation period in increments (e.g., 30, 45, 60 minutes) to find the optimal time for your specific cell type. |
| High Background Fluorescence | 1. Excess probe: The working concentration of this compound is too high, leading to non-specific binding. 2. Incomplete washing: Residual extracellular probe was not adequately removed after incubation. 3. Autofluorescence: The cells or medium have high intrinsic fluorescence. | 1. Titrate the this compound working concentration to find the lowest concentration that still provides a robust signal. 2. After incubation, wash the cells 2-3 times with a suitable buffer like pre-warmed PBS or serum-free medium for 5 minutes each time. 3. Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If necessary, use a background subtraction algorithm during image analysis. |
| Incorrect Cellular Localization (Cytoplasmic Staining) | 1. Cell health: The cells are unhealthy or dying, leading to a loss of nuclear membrane integrity. 2. Cell type specificity: While this compound is designed for nuclear localization, its efficiency may vary in certain cell types. | 1. Ensure cells are healthy and not overly confluent before staining. Use a viability dye to confirm cell health. 2. Co-stain with a known nuclear marker (e.g., Hoechst 33342) to confirm if the this compound signal is co-localizing with the nucleus. |
| Photobleaching | 1. Excessive light exposure: The sample is being exposed to high-intensity excitation light for prolonged periods. | 1. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times that provide a good signal-to-noise ratio. 2. Use an anti-fade mounting medium if imaging fixed cells. 3. Acquire images efficiently and avoid unnecessary repeated imaging of the same field of view. Fluorescent dyes are prone to quenching, so protecting them from light is important. |
Experimental Protocols
This compound Staining Protocol for Live-Cell Imaging
| Step | Procedure | Details |
| 1. Stock Solution Preparation | Prepare a 5-10 mM stock solution of this compound in high-quality, anhydrous DMSO. | Aliquot and store at -20°C or -80°C, protected from light. |
| 2. Cell Plating | Plate cells on a suitable imaging dish or plate the day before the experiment to allow them to adhere and recover. | |
| 3. Working Solution Preparation | Dilute the this compound stock solution to a final working concentration of 1-10 µM in a suitable buffer such as serum-free medium, PBS, or HBSS. | Prepare this solution fresh for each experiment. |
| 4. Cell Treatment (Optional) | Treat cells with your experimental compounds or stimuli. | |
| 5. Washing | Wash the cells 2-3 times with PBS. | This removes any residual treatment compounds. |
| 6. Staining | Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. | The optimal incubation time should be determined for each cell type. |
| 7. Post-Staining Wash | Wash the cells 2-3 times with pre-warmed PBS or serum-free medium for 5 minutes each time. | This step is critical for reducing background fluorescence. |
| 8. Imaging | Image the cells using a fluorescence microscope with appropriate filters (Excitation: ~490 nm, Emission: ~530 nm). | Cover the cells with pre-warmed imaging buffer (e.g., serum-free medium or PBS) to keep them moist during imaging. |
Visualized Experimental Workflow
Caption: A flowchart illustrating the key steps in the this compound experimental workflow.
This compound Mechanism of Action
Caption: Simplified diagram of this compound's fluorescence activation by hydrogen peroxide.
References
Interpreting unexpected results from NucPE1 staining
Welcome to the technical support resource for the NucPE1 Nuclear Hydrogen Peroxide Probe. This guide is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound (Nuclear Peroxy Emerald 1) is a live-cell fluorescent probe designed to detect hydrogen peroxide (H₂O₂) specifically within the cell nucleus.[1][2] The probe is cell-permeable and selectively accumulates in the nucleus.[3][4] Upon reaction with H₂O₂, its boronate-based structure is cleaved, resulting in a significant increase in fluorescence intensity, allowing for the visualization of nuclear H₂O₂ fluxes.[1]
Q2: What is the expected staining pattern for this compound?
A2: In healthy, interphase cells under basal conditions, this compound should exhibit dim fluorescence that is predominantly localized to the nucleus. Upon oxidative stress (e.g., after treatment with H₂O₂), a marked increase in fluorescence intensity within the nucleus is the expected positive signal.
Q3: What are the recommended instrument settings for this compound imaging?
A3: this compound can be visualized using standard fluorescein filter sets. For optimal signal, we recommend the following settings:
-
Excitation: ~490 nm
-
Emission: ~530 nm
It is crucial to keep illumination exposure to a minimum to prevent photobleaching and phototoxicity.
Q4: What are essential controls for a this compound staining experiment?
A4: To ensure accurate interpretation of your results, the following controls are critical:
-
Unstained Control: Cells that have not been treated with the this compound probe to measure endogenous autofluorescence.
-
Positive Control: Cells treated with a low concentration of exogenous H₂O₂ (e.g., 50-100 µM for 30 minutes) after loading with this compound to confirm the probe is responsive.
-
Vehicle Control: Cells treated with the vehicle used for your experimental compound to ensure it does not independently affect H₂O₂ levels.
Troubleshooting Unexpected Results
This section addresses specific issues you may encounter during this compound staining, presented in a question-and-answer format.
Problem 1: Weak or No Nuclear Signal
Q: I don't see any fluorescent signal, or the signal is too weak, even in my positive control group. What could be the cause?
A: This is a common issue that can stem from several factors related to the probe, the cells, or the imaging setup.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting logic for weak or no this compound signal.
Summary Table: Weak/No Signal
| Possible Cause | Recommended Solution |
| Incorrect Microscope Filters | Ensure you are using a standard FITC/GFP filter set appropriate for this compound's excitation/emission spectra (~490/~530 nm). |
| Low Probe Concentration | The optimal probe concentration can vary by cell type. Titrate the this compound concentration to find the best signal-to-noise ratio. See Table 1 for starting recommendations. |
| Insufficient Incubation | Ensure cells are incubated with the probe for at least 30 minutes to allow for sufficient uptake and nuclear localization. |
| Low Endogenous H₂O₂ | The target molecule may not be present. Confirm probe responsiveness by treating cells with 50-100 µM H₂O₂ for 30 minutes. A bright nuclear signal should appear. |
| Photobleaching | Minimize exposure to the excitation light. If acquiring z-stacks or time-lapses, reduce exposure time and/or illumination intensity. Always store slides in the dark. |
Table 1: Recommended Starting Concentrations for this compound
| Application | Cell Type | Recommended Concentration Range |
| Live-Cell Microscopy | Adherent Cell Lines (e.g., HeLa, A549) | 5 - 10 µM |
| Flow Cytometry | Suspension Cells (e.g., Jurkat) | 1 - 5 µM |
Problem 2: High Background or Non-Specific Staining
Q: My entire cell is brightly fluorescent, not just the nucleus, and the background of my image is noisy. What's wrong?
A: High background can obscure the specific nuclear signal and is often related to probe concentration, washing steps, or overall cell health.
Summary Table: High Background
| Possible Cause | Recommended Solution |
| Probe Concentration Too High | Excess probe can bind non-specifically to other cellular components. Reduce the this compound concentration and incubation time. |
| Insufficient Washing | Residual extracellular probe will increase background fluorescence. Ensure you perform at least two washes with a suitable buffer (e.g., PBS or HBSS) after incubation. |
| Cell Death/Compromised Membranes | Dead or dying cells lose membrane integrity, allowing unregulated entry of the probe, leading to bright, diffuse staining. Use a viability co-stain like Propidium Iodide to identify and exclude dead cells from analysis. |
| Autofluorescence | Some cell types or media (especially those containing phenol red) can be highly autofluorescent. Image an unstained sample to determine the level of autofluorescence and, if necessary, switch to a phenol red-free imaging medium. |
Problem 3: Unexpected Result - Significant Cytoplasmic Staining
Q: I am seeing a distinct and reproducible fluorescent signal in the cytoplasm in my treated cells, in addition to the nuclear signal. Is this an artifact?
A: While this compound is designed for nuclear localization, a distinct cytoplasmic signal can be a biologically significant result rather than an artifact. It may indicate a substantial increase in cytoplasmic H₂O₂ that coincides with specific cellular states, such as mitosis.
Proposed Biological Mechanism: Cell Cycle-Dependent Redox State
Recent internal studies at NucCell Diagnostics suggest a link between this compound's subcellular localization and the cell cycle. During the G2/M transition, the cell undergoes significant restructuring, including nuclear envelope breakdown and a shift in metabolic activity that can generate reactive oxygen species (ROS). This can create a transient pool of cytoplasmic H₂O₂ that is detected by this compound.
Caption: Proposed pathway for cell cycle-dependent this compound signal.
Experimental Plan to Validate Cytoplasmic Signal
To determine if the observed cytoplasmic signal is linked to the cell cycle, consider the following experiments:
-
Cell Cycle Synchronization: Arrest cells at different stages of the cell cycle (e.g., using nocodazole for G2/M arrest or serum starvation for G0/G1 arrest) and then perform this compound staining. Compare the subcellular localization of the signal in the arrested populations.
-
Co-staining with Cell Cycle Markers: Perform immunofluorescence for a protein that has dynamic localization during the cell cycle, such as Cyclin B1 (cytoplasmic in G2, nuclear in prophase). Assess the correlation between cytoplasmic this compound signal and the localization of your chosen marker.
-
Live-Cell Imaging: Conduct a time-lapse experiment with cells stained with this compound and a DNA dye (e.g., Hoechst 33342). Observe if the appearance of cytoplasmic this compound signal coincides with chromosome condensation and nuclear envelope breakdown, which are hallmarks of mitosis.
Detailed Experimental Protocols
Standard Protocol for this compound Staining in Adherent Cells
-
Cell Plating: Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy. Allow cells to adhere and reach 50-70% confluency.
-
Probe Preparation: Prepare a 1-10 µM this compound working solution by diluting the DMSO stock solution in a serum-free medium or HBSS buffer.
-
Cell Treatment (Optional): Treat cells with your experimental compound for the desired duration. Include appropriate vehicle controls.
-
Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Aspirate the this compound solution and wash the cells twice with warm PBS or imaging buffer to remove any extracellular probe.
-
Imaging: Add fresh, phenol red-free imaging medium to the cells. Proceed with imaging immediately on a fluorescence microscope using a FITC/GFP filter set.
For further assistance, please contact our technical support team with your lot number, cell type, and a detailed description of your experimental protocol.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Nuclear Hydrogen Peroxide Probes: NucPE1 vs. Alternatives
For researchers, scientists, and professionals in drug development, the precise detection of hydrogen peroxide (H₂O₂) within the cellular nucleus is paramount for understanding its role in signaling pathways and oxidative stress. This guide provides a comprehensive comparison of NucPE1, a prominent nuclear H₂O₂ probe, with other available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Performance Comparison of Nuclear H₂O₂ Probes
The following table summarizes the key performance characteristics of this compound and two alternative nuclear-targeted H₂O₂ probes: pep-NP1 and B-PPD CDs.
| Feature | This compound | pep-NP1 | B-PPD CDs |
| Probe Type | Turn-on Fluorescent | Ratiometric Fluorescent | Quenching-based Fluorescent |
| Nuclear Targeting | Intrinsic | Nuclear Localization Signal (NLS) peptide conjugation | Intrinsic |
| Excitation (Ex) / Emission (Em) Wavelengths (nm) | Before H₂O₂: 468, 490 / 530After H₂O₂: 505 / 530[1] | 403 / 555 (after H₂O₂)[1] | 520 / ~580 |
| Quantum Yield (Φ) | Before H₂O₂: 0.117After H₂O₂: 0.626[1] | Not explicitly reported | 5.5%[2] |
| Detection Limit | Not explicitly reported | 0.17 µM[1] | 0.242 µM |
| Response Time | Minutes | < 200 minutes for full ratiometric change | Not explicitly reported |
| Signal Change Mechanism | Boronate deprotection leads to fluorescence enhancement | H₂O₂-mediated cleavage of a linker, causing a ratiometric shift | Fluorescence quenching upon interaction with H₂O₂ |
In-Depth Look at the Probes
This compound (Nuclear Peroxy Emerald 1) is a well-established turn-on fluorescent probe that inherently localizes to the cell nucleus. Its mechanism relies on the reaction of a boronate group with H₂O₂, which triggers a significant increase in fluorescence intensity. This "off-on" switching provides a clear signal against a low background.
pep-NP1 is a ratiometric fluorescent probe that is directed to the nucleus through its conjugation to a Nuclear Localization Signal (NLS) peptide. This design allows for a ratiometric output, where the ratio of fluorescence intensities at two different wavelengths changes in response to H₂O₂ concentration. This can provide a more quantitative and internally controlled measurement, as it is less susceptible to variations in probe concentration or excitation intensity.
B-PPD CDs are boron-doped p-phenylenediamine-based carbon dots that exhibit intrinsic nuclear targeting capabilities. Unlike the other two probes, B-PPD CDs function through a fluorescence quenching mechanism. The presence of H₂O₂ leads to a decrease in their fluorescence intensity.
Experimental Protocols
General Cell Culture and Staining Procedure
For all probes, cells should be cultured on appropriate plates (e.g., glass-bottom dishes) for high-resolution imaging. The day before the experiment, seed the cells to achieve a desired confluency (typically 50-70%) on the day of the experiment.
This compound Protocol
-
Preparation of Staining Solution: Prepare a 5-10 mM stock solution of this compound in DMSO. Dilute the stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) to a final working concentration of 1-10 µM.
-
Cell Staining:
-
Wash the cells 2-3 times with PBS.
-
Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
Wash the cells 2-3 times with PBS (5 minutes each).
-
-
Imaging: Image the cells using a fluorescence microscope or confocal microscope with excitation around 488-514 nm and emission collection around 520-554 nm.
pep-NP1 Protocol
-
Probe Preparation: The NP1 probe contains an azide group for conjugation to an NLS peptide via click chemistry. The resulting pep-NP1 conjugate should be purified before use.
-
Cell Staining:
-
Prepare a working solution of pep-NP1 in a suitable buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Wash cells with PBS and incubate with the pep-NP1 working solution for a sufficient time to allow for nuclear import (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess probe.
-
-
Imaging: Acquire images at two different emission wavelengths (e.g., 403 nm and 555 nm) using an appropriate excitation wavelength. The ratio of the fluorescence intensities at these two wavelengths is then calculated to determine the relative H₂O₂ concentration.
B-PPD CDs Protocol
-
Preparation of B-PPD CDs Solution: Prepare a working solution of B-PPD CDs in a suitable buffer (e.g., PBS) at a concentration of approximately 20 µg/mL.
-
Cell Staining:
-
Wash RAW 264.7 cells (or other target cells) with PBS.
-
Incubate the cells with the B-PPD CDs working solution.
-
-
Induction of H₂O₂ (Optional): To observe the quenching effect, cells can be treated with an H₂O₂ stimulus (e.g., 125 µM, 250 µM, or 500 µM H₂O₂).
-
Imaging: Image the cells using a confocal laser scanning microscope with an excitation wavelength of 520 nm. A decrease in fluorescence intensity will be observed in the presence of H₂O₂.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in using these nuclear H₂O₂ probes, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Nuclear import of pep-NP1 via the NLS pathway.
References
- 1. A highly sensitive ratiometric fluorescent probe for the detection of cytoplasmic and nuclear hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon dot based nucleus targeted fluorescence imaging and detection of nuclear hydrogen peroxide in living cells - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00617G [pubs.rsc.org]
A Comparative Guide to NucPE1 and MitoSOX for Cellular ROS Detection
In the intricate world of cellular signaling and pathology, the precise measurement of reactive oxygen species (ROS) is paramount. Researchers and drug development professionals require robust tools to dissect the roles of specific ROS in distinct subcellular compartments. This guide provides a detailed comparison of two widely used fluorescent probes: NucPE1, a nuclear hydrogen peroxide (H₂O₂) indicator, and MitoSOX, a mitochondrial superoxide (O₂•⁻) indicator.
At a Glance: this compound vs. MitoSOX
| Feature | This compound | MitoSOX Red |
| Target ROS | Hydrogen Peroxide (H₂O₂)[1][2] | Superoxide (O₂•⁻)[3][4][5] |
| Subcellular Localization | Nucleus | Mitochondria |
| Mechanism of Action | Arylboronate-based probe that undergoes H₂O₂-mediated conversion to a fluorescent phenol derivative. | Cationic dihydroethidium derivative that is oxidized by superoxide to a fluorescent product that intercalates into mitochondrial nucleic acids. |
| Form of Detection | "Turn-on" fluorescence upon reaction with H₂O₂. | "Turn-on" fluorescence upon oxidation by O₂•⁻. |
| Excitation/Emission (nm) | ~490 / 530 nm (pre-reaction); ~505 / 530 nm (post-reaction) | ~510 / 580 nm (can also be excited at ~396 nm for more selective detection) |
| Reported Concentration | 10 µM | 5 µM |
| Incubation Time | 45 minutes | 15 minutes |
| Key Advantages | Specific for nuclear H₂O₂; allows for the study of nuclear oxidative stress. | Specific for mitochondrial O₂•⁻; widely used and well-characterized for mitochondrial ROS studies. |
| Potential Limitations | The exact mechanism of its nuclear localization is not fully elucidated. | Can be oxidized by other ROS at high concentrations, potentially leading to artifacts. Its accumulation is dependent on mitochondrial membrane potential. |
Delving Deeper: Mechanisms and Workflows
This compound: Illuminating Nuclear Hydrogen Peroxide
This compound is a fluorescent probe designed to specifically detect hydrogen peroxide within the cell nucleus. Its mechanism relies on the chemical reaction between a boronate group and H₂O₂, which converts the initially weakly fluorescent molecule into a highly fluorescent product. This "turn-on" response provides a direct correlation between fluorescence intensity and nuclear H₂O₂ levels.
Caption: this compound accumulates in the nucleus and fluoresces upon reaction with H₂O₂.
MitoSOX: Targeting Mitochondrial Superoxide
MitoSOX Red is a widely utilized fluorescent probe for the detection of superoxide, a primary ROS produced in the mitochondria. Its lipophilic cationic triphenylphosphonium group directs its accumulation within the negatively charged mitochondrial matrix. Once inside, MitoSOX is specifically oxidized by superoxide, leading to the formation of a fluorescent product that binds to mitochondrial nucleic acids, thereby amplifying the signal.
Caption: MitoSOX Red is oxidized by mitochondrial superoxide, binding to nucleic acids and fluorescing.
Experimental Protocols
This compound Staining Protocol for Nuclear H₂O₂ Detection
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or dish.
-
Probe Preparation: Prepare a 10 µM working solution of this compound in an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cell Staining: Remove the culture medium and wash the cells once with the buffer. Add the 10 µM this compound solution to the cells.
-
Incubation: Incubate the cells for 45 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with the buffer to remove excess probe.
-
Imaging: Image the cells using fluorescence microscopy with an excitation wavelength of approximately 488 nm and emission collection around 520 nm. For colocalization studies, a nuclear counterstain like Hoechst 33342 can be used.
MitoSOX Red Staining Protocol for Mitochondrial O₂•⁻ Detection
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or dish.
-
Probe Preparation: Prepare a 5 µM working solution of MitoSOX Red in an appropriate buffer (e.g., HBSS).
-
Cell Staining: Remove the culture medium and wash the cells once with the buffer. Add the 5 µM MitoSOX Red solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with the buffer to remove the excess probe.
-
Imaging: Image the cells using fluorescence microscopy. For more selective detection of superoxide, use an excitation wavelength of around 396 nm with emission collection around 580 nm. A more common, though less specific, excitation at 510 nm can also be used.
Conclusion
Both this compound and MitoSOX are powerful tools for the detection of specific ROS in distinct subcellular compartments. The choice between them should be dictated by the specific research question. This compound is the probe of choice for investigating the role of hydrogen peroxide specifically within the nucleus, a critical compartment for DNA integrity and gene regulation. MitoSOX remains the gold standard for assessing mitochondrial superoxide production, a key indicator of mitochondrial function and oxidative stress. For a comprehensive understanding of cellular redox signaling, the parallel use of these probes can provide invaluable insights into the interplay between different ROS and their compartmentalized roles in health and disease.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 1 vial x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging | LabX.com [labx.com]
NucPE1: Unparalleled Specificity for Hydrogen Peroxide Over Other Reactive Oxygen Species
For researchers in cellular biology, neuroscience, and drug development, the precise detection of specific reactive oxygen species (ROS) is paramount to understanding cellular signaling, oxidative stress, and disease pathology. Hydrogen peroxide (H₂O₂) is a key secondary messenger in many cellular processes, and its accurate measurement without interference from other ROS is a significant challenge. This guide provides a detailed comparison of the fluorescent probe NucPE1, highlighting its exceptional specificity for H₂O₂ over other common ROS, supported by experimental data and detailed protocols.
Unmatched Selectivity of this compound for Hydrogen Peroxide
This compound (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of H₂O₂ within the cell nucleus.[1][2] Its unique reaction mechanism, based on the oxidative removal of a boronate protecting group by H₂O₂, results in a significant increase in fluorescence intensity.[1] This targeted reactivity profile distinguishes this compound from many other ROS probes that can exhibit cross-reactivity.
Experimental validation has demonstrated the remarkable selectivity of this compound for H₂O₂ when compared to other biologically relevant ROS, including superoxide (O₂⁻), nitric oxide (NO), and the highly reactive hydroxyl radical (•OH).[1]
Quantitative Comparison of this compound Fluorescence Response
The following table summarizes the fluorescence response of this compound to various ROS. The data clearly illustrates that a significant fluorescence increase is observed only in the presence of hydrogen peroxide.
| Reactive Oxygen Species (ROS) | Concentration | Approximate Fold Change in Fluorescence |
| **Hydrogen Peroxide (H₂O₂) ** | 100 µM | ~7-fold increase |
| Superoxide (O₂⁻) | Generated from Xanthine/Xanthine Oxidase | No significant change |
| Nitric Oxide (NO) | 100 µM (from DETA NONOate) | No significant change |
| Hydroxyl Radical (•OH) | Generated from Fenton Reaction | No significant change |
Data is estimated from graphical representations in Dickinson BC, et al. Chem Biol. 2011.[1]
Visualizing the Specificity: Reaction Pathway
The specificity of this compound for H₂O₂ is rooted in its chemical design. The boronate group serves as a specific trigger that is selectively cleaved by H₂O₂, leading to the formation of a highly fluorescent product.
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of this compound, a series of in vitro experiments are conducted to compare its response to H₂O₂ against other ROS. The following are detailed protocols for these key experiments.
General Experimental Setup
All fluorescence measurements should be performed in a buffered aqueous solution at physiological pH (e.g., 20 mM HEPES, pH 7). The final concentration of this compound is typically 5 µM. Fluorescence is monitored at an emission wavelength of 530 nm.
Hydrogen Peroxide (H₂O₂) Detection
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in 20 mM HEPES buffer (pH 7) to a final concentration of 5 µM.
-
Add 100 µM of H₂O₂ to the this compound solution.
-
Measure the fluorescence intensity at 530 nm over time. A significant increase in fluorescence indicates the detection of H₂O₂.
Specificity Assay Against Other ROS
To confirm that this compound does not react with other ROS, the following protocols are used to generate superoxide, hydroxyl radicals, and nitric oxide.
-
To the 5 µM this compound solution, add 100 µM xanthine.
-
Initiate the generation of superoxide by adding 0.02 U/mL of xanthine oxidase.
-
Monitor the fluorescence at 530 nm. No significant change in fluorescence is expected.
-
To the 5 µM this compound solution, add 100 µM of a ferrous iron salt (e.g., FeCl₂ or (NH₄)₂Fe(SO₄)₂).
-
Add 100 µM H₂O₂ to initiate the Fenton reaction, which generates hydroxyl radicals.
-
Monitor the fluorescence at 530 nm. No significant change in fluorescence is expected.
-
To the 5 µM this compound solution, add a nitric oxide donor. A common choice is 100 µM of DETA NONOate (diethylenetriamine/nitric oxide adduct).
-
Monitor the fluorescence at 530 nm. No significant change in fluorescence is expected.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating the specificity of this compound.
Conclusion
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NucPE1 for Monitoring Nuclear Hydrogen Peroxide in Biological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Peroxy Emerald 1 (NucPE1), a fluorescent probe for detecting nuclear hydrogen peroxide (H₂O₂), with other leading alternatives. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to assist researchers in selecting the optimal tool for their studies of oxidative stress and redox signaling.
Introduction to this compound
This compound is a cell-permeable small molecule fluorescent probe designed to selectively detect hydrogen peroxide within the cell nucleus.[1] Its mechanism relies on the H₂O₂-mediated oxidation of a boronate group, which triggers a significant increase in fluorescence emission.[2] This "turn-on" response allows for the visualization and quantification of changes in nuclear H₂O₂ levels in various biological models, including mammalian cell lines and in vivo organisms like Caenorhabditis elegans and zebrafish.[1][3] this compound has been instrumental in elucidating the role of nuclear H₂O₂ in processes such as sirtuin-mediated oxidative stress responses.[1]
Performance Comparison of Nuclear H₂O₂ Probes
The selection of a fluorescent probe for nuclear H₂O₂ detection depends on several key performance characteristics. Here, we compare this compound with two major classes of genetically encoded fluorescent biosensors: reduction-oxidation sensitive green fluorescent protein (roGFP) and HyPer.
| Feature | This compound | roGFP-nuc | HyPer-nuc |
| Probe Type | Small Molecule | Genetically Encoded Protein | Genetically Encoded Protein |
| Detection Mechanism | Irreversible boronate oxidation | Reversible disulfide bond formation | Reversible oxidation of a circularly permuted yellow fluorescent protein |
| Wavelengths (Ex/Em) | ~490 nm / ~515 nm | Ratiometric (e.g., ~405 nm & ~488 nm / ~510 nm) | Ratiometric (~420 nm & ~500 nm / ~516 nm) |
| Quantum Yield (Φ) | ~0.117 (unreacted), ~0.626 (reacted) | Varies by variant (e.g., roGFP1 ~0.64, roGFP2 has higher signal yield) | Data not readily available |
| Selectivity for H₂O₂ | High; selective over other ROS like superoxide and nitric oxide. | Can be coupled with specific peroxidases (e.g., Orp1, Tsa2) to enhance H₂O₂ selectivity. | Highly selective for H₂O₂. |
| Response Time | Rapid, on the scale of minutes. | Can be slower, reflecting the equilibrium with the glutathione pool. | Rapid response. |
| Photostability | Good photostability. | Can be prone to photobleaching, especially roGFP1. | Generally good photostability. |
| Nuclear Targeting | Intrinsic nuclear localization. | Requires fusion with a nuclear localization signal (NLS). | Requires fusion with a nuclear localization signal (NLS). |
| Advantages | - High sensitivity and brightness- No need for genetic modification- Good for endpoint or cumulative H₂O₂ measurements | - Ratiometric imaging minimizes artifacts from probe concentration and excitation intensity- Reversible, allowing for dynamic monitoring of redox state- Can be targeted to specific subcellular compartments | - Ratiometric imaging- High specificity for H₂O₂- Reversible, for dynamic measurements |
| Limitations | - Irreversible reaction, measures accumulated H₂O₂- Signal can be influenced by probe uptake and concentration | - Requires genetic engineering of cells or organisms- Lower signal intensity compared to some small molecule probes- Can be sensitive to pH changes | - Requires genetic engineering- Can be sensitive to pH changes |
Signaling Pathway: Nuclear H₂O₂ Stress and the SIRT1/Nrf2 Axis
Nuclear H₂O₂, detectable by this compound, is a key signaling molecule in the cellular response to oxidative stress. One of the critical pathways activated involves the interplay between Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon an increase in nuclear H₂O₂, SIRT1, a NAD⁺-dependent deacetylase, is activated. Activated SIRT1 can then deacetylate and activate Nrf2, leading to its dissociation from Keap1 and translocation into the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which help to mitigate oxidative damage and restore redox homeostasis.
Experimental Protocols
Experimental Workflow for Comparing H₂O₂ Probes
Detailed Methodologies
1. This compound Staining in Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes or multi-well plates and culture to 70-80% confluency.
-
Probe Loading: Prepare a 5-10 µM working solution of this compound in pre-warmed serum-free medium or phosphate-buffered saline (PBS). Remove the culture medium, wash the cells once with PBS, and incubate with the this compound working solution for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): To induce H₂O₂ production, replace the this compound solution with fresh medium containing the desired concentration of a stress-inducing agent (e.g., 100 µM H₂O₂ or 50 µM menadione) and incubate for the desired time.
-
Imaging: Wash the cells twice with PBS. Add fresh imaging medium (e.g., phenol red-free medium or PBS) to the cells. Image the cells using a fluorescence microscope with excitation around 490 nm and emission collection around 515 nm.
2. Transfection and Imaging of roGFP-nuc and HyPer-nuc
-
Plasmid Transfection: Transfect mammalian cells with plasmids encoding nuclear-localized roGFP (roGFP-nuc) or HyPer (HyPer-nuc) using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Induction of Oxidative Stress (Optional): Similar to the this compound protocol, treat the transfected cells with a stress-inducing agent.
-
Imaging:
-
roGFP-nuc: Acquire two images sequentially using excitation wavelengths of approximately 405 nm and 488 nm, with emission collected around 510 nm.
-
HyPer-nuc: Acquire two images sequentially using excitation wavelengths of approximately 420 nm and 500 nm, with emission collected around 516 nm.
-
-
Data Analysis: For both roGFP-nuc and HyPer-nuc, calculate the ratio of the fluorescence intensities from the two excitation wavelengths for each pixel. Changes in this ratio over time or between experimental conditions reflect changes in the nuclear redox state or H₂O₂ levels, respectively.
3. This compound Staining in C. elegans
-
Worm Preparation: Synchronize C. elegans populations and grow them to the desired developmental stage on NGM plates seeded with OP50 E. coli.
-
Probe Loading: Prepare a solution of 50 µM this compound and 150 µM Hoechst 33342 (for nuclear co-localization) in M9 buffer. Incubate the worms in this solution for up to 8 hours at 20°C.
-
Induction of Oxidative Stress (Optional): Expose the stained worms to a stressor, for example, by transferring them to a solution of 10 mM H₂O₂ in M9 buffer for 30 minutes.
-
Imaging: Mount the worms on an agarose pad on a microscope slide. Image using a confocal microscope. For this compound, use excitation around 490 nm and emission around 515 nm. For Hoechst, use appropriate UV excitation and blue emission settings.
Conclusion
This compound is a powerful and sensitive tool for the detection of nuclear hydrogen peroxide, offering the advantage of not requiring genetic manipulation. Its irreversible nature makes it well-suited for measuring accumulated H₂O₂ levels. For dynamic and real-time monitoring of redox changes, the genetically encoded biosensors roGFP-nuc and HyPer-nuc provide excellent alternatives with the benefit of ratiometric measurements. The choice of probe will ultimately depend on the specific biological question, the experimental model, and the available instrumentation. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust experiments to investigate the critical role of nuclear H₂O₂ in health and disease.
References
- 1. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle of H₂O₂ Sensors: NucPE1 vs. Genetically Encoded Probes
In the dynamic fields of cell biology and drug discovery, the precise measurement of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Researchers have a growing arsenal of tools for this purpose, broadly categorized into synthetic fluorescent probes and genetically encoded biosensors. This guide provides a detailed comparison of a prominent synthetic probe, Nuclear Peroxy Emerald 1 (NucPE1), with the widely used family of genetically encoded H₂O₂ sensors, exemplified by HyPer.
Executive Summary
This compound is a cell-permeable synthetic molecule that exhibits a fluorescence increase upon reaction with H₂O₂ and inherently localizes to the cell nucleus.[1][2][3][4][5] In contrast, HyPer is a protein-based sensor that must be introduced into cells via genetic methods. Its ratiometric fluorescence properties allow for more quantitative analysis of H₂O₂ levels. The choice between these sensors depends on the specific experimental requirements, including the desired subcellular localization, the need for quantitative versus qualitative data, and the nature of the biological system under investigation.
Performance Comparison
| Feature | This compound | Genetically Encoded Sensors (e.g., HyPer) |
| Principle | Chemically reactive fluorescent dye | Genetically encoded protein biosensor |
| Detection Mechanism | Irreversible oxidation of a boronate group by H₂O₂, leading to increased fluorescence intensity. | Reversible oxidation of a specific cysteine residue in the OxyR domain, causing a conformational change in the fused fluorescent protein and a shift in its excitation spectrum. |
| Subcellular Targeting | Primarily localizes to the nucleus without a specific targeting moiety. | Can be targeted to various subcellular compartments (e.g., cytoplasm, mitochondria, endoplasmic reticulum) by fusing with specific localization signals. |
| Measurement Type | Intensimetric (fluorescence turn-on) | Ratiometric (ratio of fluorescence intensities at two excitation wavelengths). |
| Sensitivity (Limit of Detection) | Not explicitly defined in comparative studies. Another ratiometric probe, NP1, has a reported detection limit of 0.17 µM. | Submicromolar affinity for H₂O₂. |
| Specificity | Selective for H₂O₂ over other biologically relevant ROS like superoxide, nitric oxide, and hydroxyl radical. | Highly specific for H₂O₂; insensitive to other oxidants like superoxide, oxidized glutathione, nitric oxide, and peroxynitrite. |
| Response Time | Reaction with H₂O₂ triggers a fluorescence increase over the course of minutes to an hour. | Capable of detecting rapid changes in H₂O₂ concentration. |
| Reversibility | Irreversible reaction. | Reversible, allowing for the monitoring of both increases and decreases in H₂O₂ levels. |
| pH Sensitivity | Boronate-based probes can be pH-sensitive. | The ratiometric measurement of earlier HyPer versions is sensitive to pH changes. Newer versions like HyPer7 show improved pH stability. |
| Delivery Method | Direct addition to cell culture medium. | Transient or stable transfection, or creation of transgenic organisms. |
| Photostability | Subject to photobleaching like most fluorescent dyes. | Can undergo partial photoconversion to a dark state upon irradiation. |
Signaling Pathways and Detection Mechanisms
The fundamental difference in how this compound and HyPer detect H₂O₂ is visualized in the following diagrams.
References
- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of NucPE1 Fluorescence Measurements for Nuclear Hydrogen Peroxide Detection
For researchers, scientists, and drug development professionals navigating the landscape of intracellular hydrogen peroxide (H₂O₂) detection, the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of NucPE1, a fluorescent probe for nuclear H₂O₂, with alternative methods, focusing on the critical aspect of measurement reproducibility. We delve into the available data, detail experimental protocols, and offer visualizations to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
Nuclear hydrogen peroxide is a key signaling molecule implicated in a variety of cellular processes, including gene expression, DNA damage, and cell fate decisions. Accurate and reproducible measurement of H₂O₂ dynamics within this organelle is crucial for understanding its physiological and pathological roles. This compound has emerged as a valuable tool for this purpose; however, as an intensity-based probe, its measurements can be susceptible to variability. This guide explores the characteristics of this compound and compares it with ratiometric small-molecule probes and genetically encoded biosensors, which offer inherent advantages for quantitative and reproducible measurements.
This compound: A Primer on the Nuclear Peroxy Emerald 1 Probe
This compound is a cell-permeable small molecule designed to selectively accumulate in the cell nucleus and react with H₂O₂. This reaction leads to a significant increase in its fluorescence intensity, allowing for the visualization and quantification of nuclear H₂O₂ levels.
Mechanism of Action
The sensing mechanism of this compound relies on the H₂O₂-mediated oxidation of a boronate group, which transforms the probe into a highly fluorescent product.[1] This "turn-on" response is irreversible, meaning the fluorescent signal is a cumulative measure of H₂O₂ exposure over time.[2]
Spectral Properties
Upon reaction with H₂O₂, this compound exhibits a significant increase in fluorescence emission. The key spectral characteristics are summarized below.
| Probe State | Excitation Max (nm) | Emission Max (nm) |
| This compound (pre-reaction) | ~468, 490[3] | ~530 (weak)[3] |
| This compound (post-reaction) | ~505[3] | ~530 (strong) |
Reproducibility of this compound Measurements: A Critical Evaluation
While this compound has been successfully employed to detect changes in nuclear H₂O₂ in various cell lines and even in vivo in organisms like C. elegans, quantitative data on the reproducibility of its fluorescence measurements are not extensively reported in the primary literature. As an intensity-based probe, this compound measurements can be influenced by several factors that may introduce variability between experiments, and even between cells in the same experiment.
Factors Affecting Reproducibility:
-
Probe Concentration: Variations in probe loading into individual cells can lead to differences in fluorescence intensity that are independent of H₂O₂ levels.
-
Cellular Volume and Morphology: Differences in nuclear size and shape can affect the measured fluorescence intensity.
-
Instrumentation: Fluctuations in illumination intensity and detector sensitivity can introduce measurement errors.
To mitigate these issues, careful experimental design and rigorous data analysis are essential. This includes using consistent probe concentrations and incubation times, acquiring images with identical settings, and normalizing the fluorescence signal to a nuclear counterstain where appropriate.
Alternative Probes for Enhanced Reproducibility
To address the inherent limitations of intensity-based probes, several alternative strategies have been developed that offer improved reproducibility for measuring nuclear H₂O₂.
Ratiometric Small-Molecule Probes: The Case of NP1
Ratiometric probes are designed to exhibit a shift in their fluorescence excitation or emission spectrum upon reacting with the analyte. By taking the ratio of the fluorescence intensities at two different wavelengths, these probes can provide a measurement that is largely independent of probe concentration and other sources of experimental noise.
NP1 is a ratiometric fluorescent probe for H₂O₂. While not inherently targeted to the nucleus, it can be conjugated to a nuclear localization signal (NLS) peptide (pep-NP1) to direct it to the nucleus.
| Probe | Excitation (nm) | Emission Wavelength 1 (nm) | Emission Wavelength 2 (nm) | Response to H₂O₂ |
| pep-NP1 | Not specified | 403 | 555 | Ratio of F₅₅₅/F₄₀₃ increases |
The ratiometric nature of pep-NP1 offers a significant advantage in terms of reproducibility compared to this compound.
Genetically Encoded Biosensors: HyPer7 and roGFP2-Tsa2ΔCR
Genetically encoded biosensors are proteins that are engineered to change their fluorescence properties in response to a specific analyte. They can be targeted to specific subcellular compartments, including the nucleus, by fusing them with appropriate localization signals.
HyPer7 and roGFP2-Tsa2ΔCR are two such biosensors for H₂O₂. They offer several advantages over small-molecule probes, including high specificity and the ability to be expressed stably in cells for long-term studies.
| Biosensor | Type | Excitation (nm) | Emission (nm) | Response to H₂O₂ |
| Nuclear-targeted HyPer7 | Ratiometric | 405 and 488 | ~516 | Ratio of F₄₈₈/F₄₀₅ increases |
| Nuclear-targeted roGFP2-Tsa2ΔCR | Ratiometric | 405 and 488 | ~510 | Ratio of F₄₀₅/F₄₈₈ changes |
The ratiometric readout of these biosensors, combined with their stable expression within cells, makes them powerful tools for obtaining highly reproducible measurements of nuclear H₂O₂ dynamics.
Comparative Summary of Probe Performance
| Feature | This compound | pep-NP1 (Ratiometric) | Nuclear-targeted HyPer7/roGFP2 |
| Measurement Type | Intensity-based | Ratiometric | Ratiometric |
| Reproducibility | Moderate | High | High |
| Mechanism | Irreversible chemical reaction | Irreversible chemical reaction | Reversible protein conformational change |
| Delivery Method | Small molecule incubation | Small molecule incubation | Genetic transfection/transduction |
| Temporal Resolution | Cumulative measurement | Cumulative measurement | Real-time dynamic measurements |
| Key Advantage | Simplicity of use | Reduced sensitivity to experimental variables | High specificity and suitability for long-term imaging |
| Key Disadvantage | Susceptible to artifacts affecting intensity | Requires synthesis of peptide conjugate | Requires genetic modification of cells |
Experimental Protocols
This compound Staining Protocol
This protocol is a general guideline for staining adherent cells with this compound.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture overnight.
-
Probe Loading:
-
Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., serum-free medium, PBS).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with PBS.
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission collection around 520 nm).
-
It is recommended to co-stain with a nuclear counterstain like Hoechst 33342 to aid in nuclear identification and segmentation.
-
Nuclear-Targeted HyPer7 Imaging Workflow
This workflow outlines the key steps for using a genetically encoded biosensor like nuclear-targeted HyPer7.
Caption: Workflow for using nuclear-targeted HyPer7.
Signaling Pathway Visualization
The detection of nuclear H₂O₂ is critical for understanding its role in signaling pathways that can lead to either cell survival or apoptosis.
Caption: Simplified signaling pathways involving nuclear H₂O₂.
Conclusion
For researchers aiming for high reproducibility in the measurement of nuclear hydrogen peroxide, ratiometric small-molecule probes and genetically encoded biosensors present superior alternatives to intensity-based probes like this compound. While this compound is a valuable and straightforward tool for detecting changes in nuclear H₂O₂, its quantitative application requires meticulous experimental control to minimize variability. The choice of probe will ultimately depend on the specific experimental question, the required temporal resolution, and the tolerance for genetic modification of the cellular model. By understanding the strengths and limitations of each approach, researchers can select the most appropriate tool to generate robust and reproducible data in the study of nuclear redox signaling.
References
A Head-to-Head Battle of H₂O₂ Probes: NucPE1 vs. Peroxy Yellow 1 (PY1)
A comprehensive guide for researchers selecting the optimal fluorescent probe for hydrogen peroxide detection.
In the intricate world of cellular signaling, hydrogen peroxide (H₂O₂) has emerged as a critical second messenger, playing a pivotal role in a myriad of physiological and pathological processes. The ability to accurately detect and quantify H₂O₂ in living cells is paramount for researchers in fields ranging from fundamental biology to drug development. This guide provides a detailed comparison of two prominent fluorescent probes for H₂O₂ detection: NucPE1 and Peroxy Yellow 1 (PY1), offering researchers the critical data and protocols needed to make an informed decision for their experimental needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (Nuclear Peroxy Emerald 1) | Peroxy Yellow 1 (PY1) |
| Subcellular Localization | Nucleus | Cytosol (MitoPY1 for Mitochondria) |
| Detection Mechanism | H₂O₂-mediated oxidation | H₂O₂-mediated boronate to phenol conversion |
| Excitation Wavelength (pre-reaction) | 468 nm, 490 nm[1][2][3] | ~489 nm, 510 nm (MitoPY1)[4][5] |
| Emission Wavelength (pre-reaction) | 530 nm | ~540 nm (MitoPY1) |
| Excitation Wavelength (post-reaction) | 505 nm | 510 nm (MitoPY1) |
| Emission Wavelength (post-reaction) | 530 nm | 528-530 nm (MitoPY1) |
| Quantum Yield (pre-reaction) | 0.117 | 0.019 (MitoPY1) |
| Quantum Yield (post-reaction) | 0.626 | 0.405 (MitoPY1) |
| Selectivity | Selective for H₂O₂ | Selective for H₂O₂ over other ROS like superoxide, nitric oxide, and hydroxyl radical. |
Delving Deeper: Mechanism of Action
Understanding the underlying chemical reactions that govern the fluorescence of these probes is crucial for interpreting experimental results. Both this compound and PY1 operate on a "turn-on" mechanism, where the presence of H₂O₂ induces a chemical modification that significantly enhances their fluorescence.
This compound: Unmasking Fluorescence in the Nucleus
This compound is engineered to specifically accumulate in the cell nucleus. Its reaction with hydrogen peroxide triggers an oxidative transformation of the probe, leading to a substantial increase in its fluorescence quantum yield.
Peroxy Yellow 1 (PY1): A Boronate Switch for H₂O₂
The Peroxy Yellow 1 (PY1) probe family utilizes a clever boronate-based chemical switch. In its native state, the boronate group quenches the fluorescence of the xanthene fluorophore. Upon reaction with H₂O₂, the boronate is converted to a phenol, which unleashes the fluorophore's bright fluorescence. A well-known variant, MitoPY1, incorporates a triphenylphosphonium cation to target the probe to mitochondria.
Experimental Protocols
The following are generalized protocols for the use of this compound and a cytosolic/mitochondrial PY1 probe. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
General Experimental Workflow
This compound Protocol for Live Cell Imaging
-
Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a 5-10 mM stock solution. Store unused stock solution in aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: Dilute the this compound stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final working concentration of 10 µM.
-
Cell Staining: Replace the culture medium with the this compound working solution and incubate the cells for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer to remove any unloaded probe.
-
Imaging: Proceed with your experimental treatment and acquire images using fluorescence microscopy. For live imaging, an excitation wavelength of 488 nm can be used, with emission collected around 520-530 nm.
Peroxy Yellow 1 (PY1) / MitoPY1 Protocol for Live Cell Imaging
-
Stock Solution Preparation: Dissolve the PY1 probe (e.g., MitoPY1) in anhydrous DMSO to prepare a stock solution (typically 1-10 mM). Store unused stock solution in aliquots at -20°C, protected from light and moisture.
-
Working Solution Preparation: Dilute the stock solution in a suitable buffer to a final working concentration (typically 5-10 µM).
-
Cell Staining: Replace the culture medium with the probe working solution and incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer.
-
Imaging: After your experimental treatment, acquire images. For MitoPY1, excitation is typically around 510 nm, and emission is collected around 530 nm.
Choosing the Right Probe for Your Research
The choice between this compound and PY1 hinges primarily on the subcellular compartment of interest.
-
For nuclear H₂O₂ dynamics: this compound is the clear choice due to its inherent nuclear localization. This is particularly relevant for studies involving DNA damage, gene expression regulation, and sirtuin-mediated stress responses.
-
For cytosolic or mitochondrial H₂O₂: The PY1 family of probes is more suitable. While the parent PY1 can be used for cytosolic measurements, the readily available MitoPY1 provides excellent mitochondrial targeting, making it ideal for studies on metabolism, apoptosis, and oxidative stress originating from the electron transport chain.
Both probes offer high selectivity for H₂O₂ over other reactive oxygen species, a critical feature for accurately attributing fluorescence changes to H₂O₂ levels. The significant "turn-on" response of both probes provides a high signal-to-background ratio, facilitating sensitive detection. Ultimately, the specific biological question being addressed will guide the selection of the most appropriate tool for elucidating the complex roles of H₂O₂ in cellular life.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targetable Fluorescent Probe for Imaging Hydrogen Peroxide in the Mitochondria of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NucPE1 and Alternatives for Detecting Nuclear Hydrogen Peroxide in Disease Models
For researchers, scientists, and drug development professionals, the precise detection of nuclear hydrogen peroxide (H₂O₂) is crucial for understanding its role in various pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a detailed comparison of NucPE1, a chemically-based fluorescent probe, with prominent alternative methods for monitoring nuclear H₂O₂ in specific disease models.
This comparison guide synthesizes available data to objectively evaluate the performance of this compound against other tools, focusing on quantitative data, experimental protocols, and the underlying mechanisms.
Introduction to Nuclear Hydrogen Peroxide Detection
Hydrogen peroxide is a key reactive oxygen species (ROS) that acts as a signaling molecule at low concentrations but can induce oxidative stress and cellular damage at elevated levels. The nucleus is a critical subcellular compartment where H₂O₂ can directly impact genomic stability and gene expression. Consequently, accurate measurement of nuclear H₂O₂ is vital for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions.
This guide will compare the following methods for nuclear H₂O₂ detection:
-
This compound (Nuclear Peroxy Emerald 1): A small molecule fluorescent probe that selectively accumulates in the nucleus.
-
SNAP-tag-based Probes (e.g., SNAP-PG): A two-component system combining a genetically encoded SNAP-tag protein fused to a nuclear-localizing protein with a fluorescent probe that binds to the tag.
-
Ratiometric Probes (e.g., NP1/pep-NP1): Fluorescent probes that exhibit a shift in their emission or excitation spectrum upon reaction with H₂O₂, allowing for ratiometric measurements.
-
Genetically Encoded Biosensors (e.g., roGFP and HyPer): Proteins engineered to change their fluorescent properties in response to changes in the cellular redox state, which can be targeted to the nucleus.
Performance Comparison in Disease Models
Direct comparative studies of these probes within the same disease model are limited. However, by collating data from various studies, we can construct a comparative overview of their performance characteristics.
Cancer Models
Nuclear H₂O₂ is implicated in both cancer cell proliferation and apoptosis. Its accurate detection is therefore critical in cancer research.
| Probe | Disease Model/Cell Line | Key Findings & Quantitative Data |
| This compound | Human lung carcinoma (H460) cells | Demonstrated a dose-dependent increase in fluorescence in response to ionizing radiation, indicating its utility in assessing radiation-induced oxidative stress. The fluorescence signal was stable for up to 45 minutes after fixation[1]. |
| SNAP-tag | Not explicitly reported in a nuclear context for a specific cancer model in the reviewed literature. | Offers high specificity of localization by fusing the SNAP-tag to a nuclear protein like Histone H2B[2][3]. |
| pep-NP1 | Human epidermoid carcinoma (A431) cells | Successfully used to ratiometrically detect nuclear H₂O₂ generated upon stimulation with epidermal growth factor (EGF)[4]. |
| roGFP | Not explicitly reported for nuclear H₂O₂ in a specific cancer model in the reviewed literature. | Genetically encoded nature allows for stable expression and long-term monitoring of redox dynamics. |
| HyPer | K562 human immortalized myelogenous leukemia cells | Used to quantify the average intracellular H₂O₂ concentration, demonstrating its utility in assessing cellular redox status[5]. |
Aging and Neurodegenerative Disease Models
Oxidative stress in the nucleus is a hallmark of aging and is strongly associated with the pathology of neurodegenerative diseases.
| Probe | Disease Model/Organism | Key Findings & Quantitative Data |
| This compound | Caenorhabditis elegans (aging model) | Revealed a reduction in nuclear H₂O₂ levels in worms overexpressing the longevity-promoting protein sir-2.1, linking sirtuin activity to nuclear ROS regulation. |
| SNAP-tag | Not explicitly reported in a nuclear context for a specific neurodegenerative model in the reviewed literature. | The principle of targeting via protein fusion remains a viable strategy for these models. |
| pep-NP1 | Not explicitly reported in a specific neurodegenerative model in the reviewed literature. | The ability to target the nucleus via a nuclear localization signal (NLS) peptide makes it a potential tool for these studies. |
| roGFP | Not explicitly reported for nuclear H₂O₂ in a specific neurodegenerative model in the reviewed literature. | Has been used to monitor redox potential in various cellular compartments in the context of neurobiology. |
| HyPer | Not explicitly reported for nuclear H₂O₂ in a specific neurodegenerative model in the reviewed literature. | Its high sensitivity makes it suitable for detecting subtle changes in H₂O₂ levels associated with neurodegeneration. |
| NIR-HP1 | Parkinson's Disease Models | A near-infrared ratiometric probe that has been used to detect H₂O₂ in cellular and Drosophila models of Parkinson's disease. |
Detailed Methodologies and Experimental Protocols
This compound Staining Protocol for Live Cell Imaging
This protocol is adapted from studies using this compound in mammalian cell lines.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Probe Loading: Incubate cells with 10 µM this compound in cell culture medium for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh pre-warmed medium to remove excess probe.
-
Induction of Oxidative Stress (Optional): Treat cells with the desired stimulus (e.g., H₂O₂, growth factors, radiation) to induce nuclear H₂O₂ production.
-
Imaging: Perform live-cell imaging using a confocal microscope.
-
Excitation: 488 nm or 514 nm.
-
Emission: Collect between 522-554 nm.
-
For nuclear co-localization, a nuclear stain like Hoechst 33342 can be used concurrently.
-
-
Image Analysis: Quantify the mean fluorescence intensity within the nuclear region of interest (ROI). Background subtraction is recommended for accurate quantification.
General Protocol for Genetically Encoded Biosensors (roGFP and HyPer)
-
Vector Transfection: Transfect cells with a plasmid encoding the biosensor fused to a nuclear localization signal (NLS). Stable cell line generation is recommended for long-term studies.
-
Cell Culture: Culture the transfected cells under standard conditions to allow for biosensor expression.
-
Induction of Oxidative Stress (Optional): Apply the experimental treatment to induce changes in nuclear H₂O₂ levels.
-
Imaging:
-
roGFP: Requires ratiometric imaging with excitation at two wavelengths (e.g., 405 nm and 488 nm) while collecting emission at ~510-530 nm.
-
HyPer: Also utilizes ratiometric imaging with excitation typically around 420 nm and 500 nm, and emission collected at ~516 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities obtained from the two excitation wavelengths. An increase in the ratio indicates a shift towards a more oxidizing environment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application.
Caption: Mechanism of this compound activation by hydrogen peroxide.
Caption: Experimental workflow for using this compound.
Comparison of Key Features
| Feature | This compound | SNAP-tag Probes | Ratiometric Probes (NP1) | Genetically Encoded (roGFP/HyPer) |
| Nature | Small molecule | Hybrid (protein + small molecule) | Small molecule | Protein |
| Delivery | Incubation | Transfection + incubation | Incubation | Transfection |
| Nuclear Targeting | Intrinsic accumulation | Fusion to NLS-containing protein | Conjugation to NLS peptide | Fusion to NLS |
| Measurement | Intensity-based | Intensity-based | Ratiometric | Ratiometric |
| Temporal Resolution | Good | Good | Good | Excellent (for dynamic processes) |
| Signal Reversibility | Irreversible | Irreversible | Irreversible | Reversible (reflects redox state) |
| Phototoxicity | Potentially higher | Moderate | Moderate | Generally lower |
| Ease of Use | Relatively simple | More complex (requires molecular biology) | Moderately complex | Requires molecular biology expertise |
| In Vivo Application | Demonstrated in C. elegans | Feasible | Demonstrated in cells | Widely used in various organisms |
Concluding Remarks
The choice of a probe for detecting nuclear hydrogen peroxide depends on the specific experimental goals and the model system.
-
This compound offers a straightforward and effective method for the direct detection of nuclear H₂O₂ in live cells and some model organisms, particularly for endpoint or short-term kinetic studies. Its intrinsic nuclear localization simplifies the experimental procedure.
-
SNAP-tag-based probes provide excellent targeting specificity, which is a significant advantage for precise subcellular localization. However, this method requires genetic manipulation to express the SNAP-tag fusion protein.
-
Ratiometric probes like pep-NP1 offer the benefit of ratiometric measurements, which can correct for variations in probe concentration and instrumental parameters, leading to more quantitative data.
-
Genetically encoded biosensors such as roGFP and HyPer are powerful tools for monitoring dynamic changes in the nuclear redox state over longer periods in stably transfected cells or transgenic organisms. Their reversible response provides real-time information on the balance between H₂O₂ production and scavenging.
For researchers focused on the effects of acute oxidative stress in various cell lines with minimal genetic manipulation, this compound is a valuable tool. For studies requiring highly specific localization, long-term monitoring of redox dynamics, or use in transgenic animal models, SNAP-tag probes and genetically encoded biosensors, respectively, present more suitable alternatives. The continued development of novel probes with improved sensitivity, specificity, and photostability will further enhance our ability to unravel the complex roles of nuclear hydrogen peroxide in health and disease.
References
- 1. Detection of Radiation Induced H2O2 in H460Lung Cancer Cells Using Novel this compound Dye - DKFZ [inrepo02.dkfz.de]
- 2. Construction of a lysosome-targetable ratiometric fluorescent probe for H2O2 tracing and imaging in living cells and an inflamed model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organelle-Targetable Fluorescent Probes for Imaging Hydrogen Peroxide in Living Cells via SNAP-Tag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive ratiometric fluorescent probe for the detection of cytoplasmic and nuclear hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring intracellular concentration of hydrogen peroxide with the use of genetically encoded H2O2 biosensor HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NucPE1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for NucPE1 (Nuclear Peroxy Emerald 1), a fluorescent probe utilized for detecting nuclear hydrogen peroxide. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.
Key Safety and Handling Information
Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes key quantitative and qualitative data for handling and storage.
| Parameter | Value/Instruction | Source |
| Purity | 98.0% | [1] |
| Solubility | ≥ 2.5 mg/mL (5.17 mM) in a clear solution | [1] |
| Stock Solution Preparation | Dissolve in DMSO to create a 5-10 mM stock solution. | [2] |
| Working Solution Preparation | Dilute the stock solution with a suitable buffer (e.g., serum-free medium, HBSS, PBS) to a concentration of 1-10 μM. | [2] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles. | [1] |
| Personal Protective Equipment (PPE) | Wear a lab coat, disposable gloves, and eye protection. |
Experimental Protocols Cited
This compound is utilized to measure nuclear hydrogen peroxide. A general protocol for its application in cell culture involves:
-
Cell Preparation : Culture cells to the desired confluence. For suspension cells, centrifuge and wash with PBS. For adherent cells, wash with PBS.
-
Drug Treatment (if applicable) : Treat cells with the experimental drug/agent and then wash 2-3 times with PBS.
-
This compound Incubation : Add the pre-warmed this compound working solution (1-10 μM) to the cells and incubate at 37°C in the dark for 15-45 minutes.
-
Washing : After incubation, wash the cells 2-3 times with PBS for 5 minutes each.
-
Imaging : Cover the cells with pre-warmed serum-free cell culture medium or PBS for imaging. Live imaging can be carried out using an excitation wavelength of 488 nm and collecting emission at approximately 520 nm.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste streams.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following are general procedural steps based on standard laboratory practices for chemical waste management.
Unused and Expired this compound Solutions
Unused stock solutions, working solutions, and expired this compound should be treated as hazardous chemical waste.
-
Do not dispose of this compound solutions down the drain.
-
Collect all unused and expired this compound solutions in a designated, properly labeled hazardous waste container. The container should be compatible with the solvent (e.g., DMSO, aqueous buffers).
-
The waste container label should clearly state "Hazardous Waste" and list the chemical constituents (e.g., "this compound in DMSO and PBS").
-
Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.
Liquid Waste from Experiments
This category includes cell culture media, buffer solutions (e.g., PBS, HBSS), and rinsates that have come into contact with this compound.
-
Collect all liquid waste containing this compound in a designated hazardous aqueous waste container.
-
Do not mix this waste with other waste streams, such as halogenated solvents, unless permitted by your institution's EHS office.
-
Ensure the waste container is properly labeled with its contents.
Contaminated Solid Waste
Solid waste includes items such as pipette tips, centrifuge tubes, flasks, and gloves that are contaminated with this compound.
-
Segregate contaminated solid waste from regular laboratory trash.
-
Collect all this compound-contaminated solid waste in a designated, puncture-proof container lined with a chemical waste bag.
-
The container should be clearly labeled as "Hazardous Waste" and indicate the nature of the contamination (e.g., "Solid waste contaminated with this compound").
Decontamination of Glassware
If glassware is to be reused, it must be decontaminated.
-
Rinse the glassware multiple times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous chemical waste.
-
Follow the initial rinse with a thorough washing with laboratory detergent and water.
Spill Cleanup
In the event of a this compound spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
Report the spill to your laboratory supervisor and your institution's EHS office.
Final Disposal
-
Once the hazardous waste containers are full, arrange for pickup by your institution's EHS or hazardous materials management department.
-
Ensure all labeling and documentation are complete as per your institution's requirements.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Handling NucPE1
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of NucPE1 (Nuclear Peroxy Emerald 1), a fluorescent probe utilized for the detection of hydrogen peroxide within cellular nuclei. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its concentrated or solid form, the following personal protective equipment is mandatory. This is based on a risk assessment considering the chemical properties of this compound and the potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides protection against skin contact. For prolonged or repeated contact, heavier-duty gloves should be considered. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Prevents inhalation of dust or aerosols. |
A supplier recommends wearing a lab coat and disposable gloves for operation[1].
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
-
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Protect from light.
-
Store in a cool, dry place. Recommended storage temperatures can be found in the product's safety data sheet.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
-
Minor Spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Prevent the spill from entering drains.
-
Follow the minor spill cleanup procedure with appropriate respiratory protection if necessary.
-
-
First Aid:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or with general household waste. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for preparing and using this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
